molecular formula C11H11N3O B2544483 3-(4-Acetamidophenyl)-1H-pyrazole CAS No. 197093-26-8

3-(4-Acetamidophenyl)-1H-pyrazole

Cat. No.: B2544483
CAS No.: 197093-26-8
M. Wt: 201.229
InChI Key: CUXXEMFNEZVWNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Acetamidophenyl)-1H-pyrazole is a nitrogen-containing heterocyclic compound based on the pyrazole scaffold, a core structure of significant interest in modern medicinal chemistry and drug discovery. Pyrazole derivatives are extensively researched due to their wide spectrum of biological activities. They are known to exhibit anti-inflammatory, antimicrobial, anticancer, and antitumor properties, making them valuable scaffolds for developing new therapeutic agents . The presence of both the pyrazole ring and an acetamidophenyl substituent in this compound suggests potential for interaction with various biological targets. Pyrazole cores are frequently found in commercially available medicines, including non-steroidal anti-inflammatory drugs (NSAIDs) such as Lonazolac and Epirizole . The compound serves as a key synthetic intermediate for further chemical functionalization. Researchers utilize such building blocks to create libraries of novel molecules for high-throughput screening and structure-activity relationship (SAR) studies . Synthetic protocols for pyrazole derivatives have advanced, with modern methods emphasizing eco-friendly methodologies, including microwave-assisted reactions . This product is intended for research purposes in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(1H-pyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8(15)13-10-4-2-9(3-5-10)11-6-7-12-14-11/h2-7H,1H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUXXEMFNEZVWNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

molecular weight and formula of 3-(4-Acetamidophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical monograph provides an in-depth physicochemical and synthetic profile of 3-(4-Acetamidophenyl)-1H-pyrazole , a critical pharmacophore in medicinal chemistry.

Physicochemical Profiling, Synthetic Architecture, and Biopharmaceutical Utility[1]

Executive Technical Summary

3-(4-Acetamidophenyl)-1H-pyrazole (IUPAC: N-[4-(1H-pyrazol-3-yl)phenyl]acetamide) represents a privileged scaffold in fragment-based drug discovery (FBDD).[1] Structurally, it consists of a 1H-pyrazole ring substituted at the C3 position by a para-acetamidophenyl moiety.[1]

This molecule serves as a versatile "hinge-binding" fragment in kinase inhibitor design.[1] The pyrazole motif functions as a bidentate hydrogen bond donor/acceptor pair capable of interacting with the ATP-binding site of kinases (e.g., CDK, p38 MAPK, FLT3), while the acetamido group provides a vector for extending into the solvent-exposed regions or specificity pockets.

Physicochemical Architecture

The fundamental physicochemical descriptors are critical for establishing stoichiometry in synthetic protocols and predicting ADME properties.[1]

Core Identity Table
ParameterValueTechnical Notes
Chemical Name 3-(4-Acetamidophenyl)-1H-pyrazolePreferred IUPAC: N-(4-(1H-pyrazol-3-yl)phenyl)acetamide
Molecular Formula C₁₁H₁₁N₃O Carbon (11), Hydrogen (11), Nitrogen (3), Oxygen (1)
Molecular Weight 201.23 g/mol Monoisotopic Mass: 201.09 g/mol
Elemental Analysis C: 65.66%, H: 5.51%, N: 20.88%Calculated theoretical values
H-Bond Donors 2Pyrazole NH, Amide NH
H-Bond Acceptors 2Pyrazole N, Amide Carbonyl O
cLogP ~1.4Predicted; indicates moderate lipophilicity suitable for CNS penetration

Synthetic Methodology: The Enaminone Route[1]

To synthesize 3-(4-Acetamidophenyl)-1H-pyrazole with high regiochemical fidelity, we employ a Claisen-Schmidt condensation analogue using N,N-dimethylformamide dimethyl acetal (DMF-DMA).[1] This route is superior to the classical formate ester method due to milder conditions and cleaner workup.[1]

Reaction Scheme Logic
  • Precursor Activation: 4'-Acetamidoacetophenone is converted to an electrophilic enaminone intermediate.[1]

  • Cyclocondensation: Hydrazine hydrate attacks the enaminone in a Michael-type addition, followed by cyclization and elimination of dimethylamine.[1]

Step-by-Step Protocol

Reagents:

  • 4'-Acetamidoacetophenone (1.0 eq)[1]

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq)[1]

  • Hydrazine hydrate (NH₂NH₂[1]·H₂O) (2.0 eq)

  • Solvents: Toluene (Step 1), Ethanol (Step 2)[2]

Workflow:

  • Enaminone Formation:

    • Charge a reaction vessel with 4'-acetamidoacetophenone (e.g., 10 mmol) and Toluene (50 mL).[1]

    • Add DMF-DMA (12 mmol) dropwise under nitrogen atmosphere.[1]

    • Reflux for 6–8 hours.[1] Monitor by TLC (formation of a bright yellow intermediate: N-[4-(3-(dimethylamino)acryloyl)phenyl]acetamide).[1]

    • Critical Checkpoint: Evaporate solvent to obtain the crude enaminone solid.[1] Do not purify extensively; the crude is sufficiently pure for the next step.[1]

  • Pyrazole Cyclization:

    • Dissolve the crude enaminone in Ethanol (30 mL).

    • Cool to 0°C and add Hydrazine hydrate (20 mmol) dropwise to control exotherm.

    • Allow to warm to room temperature, then reflux for 3 hours.

    • Observation: The yellow color of the enaminone will fade as the pyrazole forms.[1]

  • Isolation:

    • Cool the mixture to room temperature. The product often precipitates.[1]

    • If no precipitate forms, concentrate the ethanol to 20% volume and add ice-cold water.[1]

    • Filter the solid, wash with cold water, and recrystallize from Ethanol/Water (9:1).

Diagram 1: Synthetic Pathway (DOT Visualization)

Synthesis cluster_0 Mechanism Logic Start 4'-Acetamidoacetophenone (C10H11NO2) Inter Enaminone Intermediate (Electrophilic Species) Start->Inter Condensation (-MeOH) Reagent1 DMF-DMA (Reflux, Toluene) Reagent1->Inter Product 3-(4-Acetamidophenyl)-1H-pyrazole (C11H11N3O) Inter->Product Cyclization (-Me2NH, -H2O) Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Caption: Figure 1. Two-step regioselective synthesis via enaminone intermediate.[1] Blue: Starting Material; Red: Reagents; Yellow: Intermediate; Green: Final Product.[1]

Analytical Validation (Self-Validating System)[1]

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed. This acts as a "self-validating" quality control step.[1]

1H NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • Amide Proton: Singlet at ~10.0 ppm (

    
    -CO).
    
  • Pyrazole NH: Broad singlet at ~12.8 ppm (exchangeable).[1]

  • Pyrazole CH (C5): Doublet at ~7.7 ppm (J ≈ 2.0 Hz).

  • Pyrazole CH (C4): Doublet at ~6.6 ppm (J ≈ 2.0 Hz).

    • Note: The coupling constant of ~2.0 Hz is characteristic of the pyrazole 3,4-relationship.

  • Aromatic Ring: Two doublets (AA'BB' system) at ~7.8 ppm and ~7.6 ppm .[1]

  • Acetyl Methyl: Sharp singlet at ~2.05 ppm (

    
    -CO).[1]
    
Mass Spectrometry (ESI-MS)[1]
  • Positive Mode (ESI+): Expect a base peak at m/z 202.2

    
    .[1]
    
  • Fragmentation: Loss of the acetyl group (

    
    ) may be observed at high collision energies, yielding the aminophenyl-pyrazole fragment.[1]
    

Biopharmaceutical Context

Pharmacophore Utility

This molecule is not merely a chemical curiosity; it is a "fragment lead."[1] The 3-arylpyrazole scaffold is bioisosteric with the imidazole and thiazole rings found in many kinase inhibitors.[1]

  • Kinase Hinge Binding: The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the NH (N1) acts as a donor.[1] This motif perfectly mimics the adenine ring of ATP, allowing it to bind to the "hinge region" of kinases (e.g., p38 MAPK , CDK2 , FLT3 ).

  • Solubility Profile: The acetamido group improves aqueous solubility compared to the parent phenylpyrazole and reduces metabolic clearance by blocking the para-position of the phenyl ring from oxidation.

Diagram 2: Pharmacophore Hinge Binding Mode[1]

Binding Kinase Kinase Hinge Region (Glu/Met Backbone) Scaffold 3-(4-Acetamidophenyl)-1H-pyrazole Interaction1 H-Bond Acceptor (Pyrazole N2) Scaffold->Interaction1 Interaction2 H-Bond Donor (Pyrazole N1-H) Scaffold->Interaction2 Vector Solvent Exposed Vector (Acetamido Group) Scaffold->Vector Interaction1->Kinase Binds Backbone NH Interaction2->Kinase Binds Backbone CO

Caption: Figure 2. Interaction map of the scaffold with a typical kinase ATP-binding site.[1] The pyrazole core anchors the molecule, while the acetamido group extends towards the solvent front.

References

  • Al-Mulla, A. (2017).[1] "Synthesis and biological evaluation of some new pyrazole derivatives." Journal of Heterocyclic Chemistry. (General methodology for enaminone-based pyrazole synthesis).

  • Foloppe, N., et al. (2006).[1] "Structure-based design of novel pyrazole-based inhibitors of p38alpha MAP kinase." Journal of Medicinal Chemistry. (Establishes the binding mode of 3-arylpyrazoles).[1]

  • PubChem Compound Summary. "Pyrazole, 3-acetamido-4-phenyl- and related isomers." National Center for Biotechnology Information.[1] (Source for calculated physicochemical property validation).

  • Li, H., et al. (2020).[1] "Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML)." Molecules. (Demonstrates the utility of the pyrazole-acetamido scaffold in FLT3 inhibition).

Sources

Technical Guide: Mechanism of Action of Acetamidophenyl Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetamidophenyl pyrazole compounds represent a "privileged scaffold" in medicinal chemistry, primarily utilized as ATP-competitive kinase inhibitors . Their structural efficacy derives from the pyrazole ring's ability to mimic the adenine moiety of ATP, allowing it to anchor into the kinase hinge region.

The addition of the acetamidophenyl moiety (an acetamide group attached to a phenyl ring) provides critical secondary interactions—often extending into the hydrophobic selectivity pocket or solvent-exposed regions—that dictate specificity for targets such as BRAF V600E , CDK2 , and p38α MAPK .

This guide details the molecular mechanism of action (MoA), Structure-Activity Relationship (SAR), and the downstream biological consequences (autophagy and apoptosis), providing a validated roadmap for their investigation in oncology and inflammation.

Molecular Mechanism of Action

Primary Target: The ATP-Binding Pocket

These compounds function primarily as Type I or Type I½ kinase inhibitors . They bind to the active conformation of the kinase (DFG-in), competing directly with intracellular ATP.

  • The Anchor (Pyrazole): The nitrogen atoms of the pyrazole ring form bidentate hydrogen bonds with the backbone residues of the kinase hinge region . This mimics the N1 and N6 interaction of adenine in ATP.

  • The Effector (Acetamidophenyl): The phenyl group acts as a rigid spacer, while the acetamide group (

    
    ) serves a dual function:
    
    • H-Bonding: The carbonyl oxygen and amide nitrogen can interact with the catalytic lysine (e.g., Lys483 in BRAF) or residues in the DFG motif .

    • Conformational Locking: The acetamido group restricts the rotation of the phenyl ring, locking the inhibitor into a bioactive conformation that fits the hydrophobic pocket adjacent to the gatekeeper residue.

Downstream Signaling Cascades

Upon binding, these compounds silence hyperactive signaling pathways. The most well-characterized pathway for this scaffold is the MAPK/ERK pathway in melanoma cells harboring the BRAF V600E mutation.

Pathway Visualization (DOT)

The following diagram illustrates the interruption of the MAPK signaling cascade by acetamidophenyl pyrazoles.

MAPK_Inhibition GrowthFactor Growth Factor (EGF/PDGF) RTK RTK (Receptor Tyrosine Kinase) GrowthFactor->RTK RAS RAS-GTP RTK->RAS BRAF BRAF (V600E) Mutant RAS->BRAF MEK MEK1/2 (Phosphorylated) BRAF->MEK Phosphorylation Inhibitor Acetamidophenyl Pyrazole Compound Inhibitor->BRAF ATP Competition ERK ERK1/2 (Phosphorylated) MEK->ERK Nucleus Nucleus: Transcription Factors (c-Myc, Cyclin D1) ERK->Nucleus Translocation Response Cell Proliferation & Survival Nucleus->Response

Caption: Schematic of MAPK pathway inhibition. The acetamidophenyl pyrazole compound (black hexagon) competitively inhibits mutant BRAF, preventing the phosphorylation of MEK and subsequent downstream proliferation signals.

Biological Consequences: Autophagy & Apoptosis

Beyond simple kinase inhibition, acetamidophenyl pyrazoles often induce a complex "death phenotype" in cancer cells, characterized by simultaneous apoptosis and autophagy.

Mechanism of Autophagy Induction

Recent studies indicate that these derivatives can induce autophagy through mTOR suppression and Mitochondrial Membrane Potential (


) disruption .
  • mTORC1 Inhibition: By inhibiting upstream kinases (like PI3K or MAPK), the inhibitory phosphorylation on the ULK1 complex is relieved.

  • ROS Generation: Disruption of kinase activity often leads to Reactive Oxygen Species (ROS) accumulation, which directly stimulates autophagosome formation as a survival attempt.

  • Outcome: If the autophagic flux is excessive or the mitochondrial damage is irreversible, the cell shifts from cytoprotective autophagy to autophagic cell death or apoptosis.

Structure-Activity Relationship (SAR) Data

The following table summarizes how modifications to the acetamidophenyl pyrazole core affect biological potency (IC


).
Structural RegionModificationEffect on Potency (Kinase Inhibition)Mechanistic Rationale
Pyrazole Ring N-Methylation (N1)Decrease (

IC

)
Disrupts the critical H-bond donor capability required for the hinge region interaction.
Phenyl Linker Substitution at C4 (Para)Increase (

IC

)
Para-substitution (e.g., Acetamide) directs the tail towards the solvent interface, avoiding steric clash.
Acetamide Group Replacement with SulfonamideVariable Sulfonamides may increase potency but often decrease solubility and membrane permeability.
Acetamide Group Hydrolysis to AmineDecrease (

IC

)
Loss of the carbonyl oxygen removes a potential H-bond acceptor for the catalytic lysine.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed to be self-validating . Positive controls (e.g., Vemurafenib for BRAF) and negative controls (DMSO vehicle) are mandatory.

In Vitro Kinase Assay (ADP-Glo™ Platform)

Objective: Quantify the IC


 of the compound against a purified kinase (e.g., BRAF V600E).
  • Reagent Prep: Prepare 1X Kinase Buffer (40mM Tris pH 7.5, 20mM MgCl

    
    , 0.1mg/mL BSA).
    
  • Compound Dilution: Prepare a 3-fold serial dilution of the acetamidophenyl pyrazole in DMSO. Transfer 1 µL to a 384-well plate.

  • Enzyme Reaction:

    • Add 2 µL of purified BRAF V600E enzyme (0.5 ng/µL).

    • Incubate for 10 min at RT (allows compound to bind).

    • Add 2 µL of substrate mix (ATP + MEK1 substrate).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (converts ADP

      
       ATP 
      
      
      
      Luciferase signal). Incubate 30 min.
  • Readout: Measure Luminescence.

    • Validation: Signal-to-Background (S/B) ratio must be >10. Z-factor must be >0.5.

Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm G0/G1 arrest, a hallmark of CDK/MAPK inhibition by these compounds.

  • Seeding: Seed A375 (Melanoma) cells at

    
     cells/well in 6-well plates.
    
  • Treatment: Treat with compound at IC

    
     and 5x IC
    
    
    
    for 24 hours.
  • Fixation:

    • Harvest cells (trypsinize). Wash with PBS.

    • Fix in 70% ice-cold ethanol dropwise while vortexing.

    • Incubate at -20°C for >2 hours (or overnight).

  • Staining:

    • Wash ethanol out with PBS.

    • Resuspend in PI/RNase Staining Buffer (Propidium Iodide + RNase A).

    • Incubate 15 min at RT in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto).

    • Gating: Exclude doublets (FSC-A vs FSC-H).

    • Result: Expect accumulation in G0/G1 peak compared to DMSO control.

References

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond as potential BRAF V600E inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2018).[1] Context: Establishes the core SAR for acetamidophenyl pyrazoles in melanoma therapy. URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Source: Molecules (MDPI) (2018). Context: Comprehensive review of the pyrazole scaffold as a pharmacophore.[2][3][4][5][6][7] URL:[Link]

  • Mechanisms of Autophagy Initiation. Source: SciSpace / Annual Review of Biochemistry. Context: Mechanistic grounding for ULK1/mTOR modulation cited in the biological consequences section. URL:[Link]

  • Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent p38alpha inhibitors. Source: Bioorganic & Medicinal Chemistry Letters. Context: Validates the "hinge binding" mode of action for pyrazole-based kinase inhibitors. URL:[Link]

Sources

Navigating the Unseen: A Technical Guide to the Anticipated Toxicity Profile and Safety Assessment of 3-(4-Acetamidophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course Through Predictive Toxicology

In the landscape of pharmaceutical development and chemical safety assessment, we are often tasked with charting the toxicological profile of novel chemical entities. 3-(4-Acetamidophenyl)-1H-pyrazole stands as one such compound, for which a comprehensive, publicly available toxicological dossier is not yet established. This guide, therefore, ventures into the realm of predictive toxicology, leveraging established knowledge of its structural motifs—the pyrazole core and the acetamidophenyl group—to construct a scientifically rigorous framework for its safety evaluation.

This document is not a declaration of known toxicities but rather an in-depth technical guide designed to empower researchers with the rationale and methodologies necessary to navigate the safety assessment of this, and structurally related, compounds. By dissecting the known hazards of analogous structures, we can anticipate potential liabilities and design a robust, self-validating testing strategy.

Deconstructing the Molecule: A Tale of Two Moieties

The toxicological identity of 3-(4-Acetamidophenyl)-1H-pyrazole is intrinsically linked to its constituent parts: the pyrazole ring and the N-acetyl-p-aminophenol (acetaminophen) analogue substituent.

  • The Pyrazole Core: Pyrazole and its derivatives are a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs.[1] Their biological activity is diverse, ranging from anti-inflammatory to anti-cancer agents.[2][3] However, this biological activity also necessitates a thorough evaluation of potential off-target effects and inherent toxicities. The pyrazole nucleus itself is a five-membered aromatic heterocycle with two adjacent nitrogen atoms.[1] The reactivity and metabolic fate of the pyrazole ring can influence its toxicological profile.

  • The Acetamidophenyl Moiety: This functional group is famously the core of acetaminophen (APAP or paracetamol). The toxicology of acetaminophen is well-documented and serves as a critical reference point. A key concern with the acetamidophenyl group is its potential for metabolic activation by cytochrome P450 enzymes to form a reactive quinoneimine intermediate.[4] This metabolite is a potent electrophile that can deplete cellular glutathione stores and covalently bind to cellular macromolecules, leading to cytotoxicity, particularly hepatotoxicity.[4] While acetaminophen itself is not considered a direct mutagen, its reactive metabolite has been shown to cause DNA damage at cytotoxic concentrations.[4][5][6]

Anticipated Toxicological Profile: A Hypothesis-Driven Approach

Based on the structural components, a preliminary, hypothesis-driven toxicity profile can be constructed. This serves as the foundation for designing a comprehensive and targeted non-clinical safety testing program.

Acute Toxicity

Given the general profile of many nitrogen-containing heterocyclic compounds, it is prudent to assume that 3-(4-Acetamidophenyl)-1H-pyrazole may exhibit acute toxicity if ingested, inhaled, or in contact with skin.[7][8][9] Initial assessments should therefore focus on determining the median lethal dose (LD50) via oral, dermal, and inhalation routes, if applicable to the intended use.

Dermal and Ocular Irritation

Many chemical intermediates and active pharmaceutical ingredients can cause local intolerance. Therefore, the potential for skin and eye irritation is a primary concern.[7][8] Standard in vitro and/or in vivo assays are necessary to characterize these potential hazards.

Genotoxicity: A Mechanistic Perspective

The potential for genotoxicity is a critical endpoint in the safety assessment of any new chemical entity. For 3-(4-Acetamidophenyl)-1H-pyrazole, the concern is twofold:

  • Direct Mutagenicity: While the pyrazole core is not universally associated with mutagenicity, the overall structure must be evaluated.

  • Metabolically-Induced Genotoxicity: The primary concern stems from the acetamidophenyl moiety. As with acetaminophen, metabolic activation could lead to the formation of reactive intermediates that can adduct with DNA, leading to DNA strand breaks and chromosomal aberrations.[4]

A standard battery of genotoxicity tests is therefore essential to investigate these possibilities.

Organ-Specific Toxicity: The Liver as a Primary Target

The presence of the acetamidophenyl group immediately raises concerns about potential hepatotoxicity, mirroring the well-established effects of acetaminophen overdose.[4] Chronic exposure studies will be vital to identify any potential for liver damage. Other organs may also be susceptible, and a comprehensive histopathological evaluation in repeated-dose toxicity studies is non-negotiable. Some pyrazole derivatives have been associated with effects on the spleen and thyroid.[8]

Reproductive and Developmental Toxicity

The effects of novel compounds on reproduction and development are of paramount importance. Studies in animal models are required to assess any potential for impaired fertility, harm to the developing fetus, or adverse effects on offspring.[10] It is noteworthy that some studies on acetaminophen have indicated potential for testicular atrophy and reduced testis weight in fertility studies.[5]

A Roadmap for Safety Assessment: Experimental Protocols and Workflows

A logical, tiered approach to toxicological testing is essential. The following outlines a recommended workflow, grounded in established regulatory guidelines (e.g., ICH, OECD).

Tier 1: Initial Hazard Identification

This initial phase focuses on acute toxicity and local tolerance.

Experimental Workflow: Acute Toxicity and Local Tolerance Assessment

G cluster_0 Tier 1: Initial Hazard Identification A Compound Synthesis & Characterization B Acute Oral Toxicity (e.g., OECD 423) A->B C Acute Dermal Toxicity (e.g., OECD 402) A->C D In Vitro Skin Irritation (e.g., OECD 439) A->D E In Vitro Eye Irritation (e.g., OECD 492) A->E F Hazard Classification & Labeling B->F C->F D->F E->F

Caption: Tier 1 workflow for initial safety assessment.

Tier 2: Genotoxicity Assessment

A standard battery of in vitro and in vivo tests is required to assess the genotoxic potential.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

  • Objective: To detect point mutations (base substitutions and frameshifts) in bacterial strains.

  • Materials: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA). Rat liver S9 fraction for metabolic activation.

  • Procedure: a. Prepare various concentrations of 3-(4-Acetamidophenyl)-1H-pyrazole. b. In parallel experiments, incubate the test compound with the bacterial strains in the presence and absence of the S9 metabolic activation system. c. Plate the treated bacteria onto minimal glucose agar plates. d. Incubate for 48-72 hours. e. Count the number of revertant colonies.

  • Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Experimental Workflow: Standard Genotoxicity Testing Battery

G cluster_1 Tier 2: Genotoxicity Assessment G Ames Test (OECD 471) - With & Without S9 - H In Vitro Mammalian Cell Micronucleus Test (OECD 487) G->H J Genotoxicity Profile G->J I In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474) H->I If in vitro positive H->J I->J

Caption: A standard workflow for assessing genotoxicity.

Tier 3: Repeated-Dose Toxicity and Systemic Effects

Should the compound show promise and a lack of genotoxicity, longer-term studies are warranted.

Experimental Protocol: 28-Day Repeated-Dose Oral Toxicity Study in Rodents (e.g., OECD 407)

  • Objective: To evaluate the potential health hazards from repeated exposure and to determine a No-Observed-Adverse-Effect Level (NOAEL).

  • Animals: Typically Wistar or Sprague-Dawley rats.

  • Procedure: a. Administer 3-(4-Acetamidophenyl)-1H-pyrazole daily by oral gavage for 28 days at three or more dose levels. b. Include a control group receiving the vehicle only. c. Monitor clinical signs, body weight, and food consumption throughout the study. d. Conduct clinical pathology (hematology and clinical chemistry) at termination. e. Perform a full necropsy and histopathological examination of all major organs, with a particular focus on the liver.

  • Interpretation: Analyze for dose-dependent changes in clinical observations, body and organ weights, clinical pathology parameters, and histopathology to identify target organs of toxicity and establish the NOAEL.

Anticipated Metabolic Pathway and its Toxicological Implications

The metabolic fate of 3-(4-Acetamidophenyl)-1H-pyrazole is a critical determinant of its toxicity. The following diagram illustrates a plausible metabolic pathway, drawing parallels with acetaminophen metabolism.

G cluster_2 Anticipated Metabolic Pathway cluster_3 Phase I Metabolism cluster_4 Phase II Detoxification cluster_5 Toxicity Pathway Parent 3-(4-Acetamidophenyl)-1H-pyrazole P450 CYP450 (e.g., CYP2E1, CYP1A2) Parent->P450 Reactive Reactive Quinoneimine-like Intermediate P450->Reactive GSH Glutathione Conjugation Reactive->GSH Sufficient GSH Depletion GSH Depletion Reactive->Depletion GSH Exhausted Excretion Mercapturic Acid (Excreted) GSH->Excretion Binding Covalent Binding to Cellular Proteins & DNA Depletion->Binding Toxicity Hepatotoxicity & Potential Genotoxicity Binding->Toxicity

Caption: Plausible metabolic activation and toxicity pathway.

Data Summary and Interpretation

As no specific data for 3-(4-Acetamidophenyl)-1H-pyrazole is publicly available, the following table presents a hypothetical summary of expected findings based on the toxicological profile of related compounds. This serves as a template for organizing future experimental data.

Toxicological Endpoint Anticipated Finding Rationale/Reference Compound(s)
Acute Oral Toxicity Category 4: Harmful if swallowed[7]General toxicity of pyrazole derivatives and other nitrogen heterocycles.
Skin/Eye Irritation IrritantCommon finding for many chemical intermediates.[7][8]
Genotoxicity (Ames Test) NegativeAcetaminophen is generally negative in the Ames test.[5][6]
Genotoxicity (In Vitro Chromosomal Aberration) Potentially positive at high, cytotoxic concentrations with metabolic activationParallels with acetaminophen's clastogenic potential.[5][6]
Primary Target Organ(s) in Repeated-Dose Studies Liver, potentially spleen and thyroidAcetaminophen is a known hepatotoxin.[4] Some pyrazoles affect the spleen and thyroid.[8]
Reproductive Toxicity Potential for testicular effectsObserved in some studies with acetaminophen.[5]

Conclusion and Forward Look

The safety assessment of 3-(4-Acetamidophenyl)-1H-pyrazole necessitates a proactive and hypothesis-driven approach. By understanding the established toxicological profiles of the pyrazole and acetamidophenyl moieties, researchers can design a comprehensive and scientifically sound testing strategy. The primary areas of concern are likely to be acute toxicity, local intolerance, and, most significantly, metabolically-induced hepatotoxicity and genotoxicity.

The experimental workflows and protocols outlined in this guide provide a robust framework for elucidating the toxicological profile of this novel chemical entity. Rigorous adherence to established guidelines and a mechanistic understanding of potential toxicities will be paramount in ensuring a thorough and reliable safety assessment.

References

  • 3 - Safety Data Sheet. (n.d.).
  • 022450Orig1s000 - accessdata.fda.gov. (2009, July 9).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2026, January 6).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024, May 30).
  • Pyrazole, Synthesis and Biological Activity. (n.d.).
  • ICH S5(R3). (2020, March 3).
  • 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem - NIH. (n.d.).
  • Genotoxicity studies with paracetamol - PubMed - NIH. (n.d.).
  • A comprehensive weight of evidence assessment of published acetaminophen genotoxicity data - ToxRemedies. (2021, February 13).

Sources

Methodological & Application

Technical Guide: Scalable Synthesis of 3-(4-Acetamidophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This technical note outlines a robust, two-step protocol for the preparation of 3-(4-Acetamidophenyl)-1H-pyrazole starting from commercially available 4-acetamidoacetophenone. This scaffold is a critical pharmacophore in kinase inhibitors (e.g., p38 MAP kinase) and anti-inflammatory agents (COX-2 inhibitors).[1]

The method utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) as a C1 synthone to generate an enaminone intermediate, followed by heterocyclization with hydrazine.[1][2] This route is preferred over Claisen condensation with formate esters due to milder conditions, higher regiocontrol, and cleaner workup profiles.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the "3+2" cyclization logic. The pyrazole core is constructed by reacting a 1,3-electrophilic species (the enaminone) with a 1,2-dinucleophile (hydrazine).[1]

Retrosynthesis Target 3-(4-Acetamidophenyl)-1H-pyrazole Enaminone Enaminone Intermediate (E)-N-(4-(3-(dimethylamino)acryloyl) phenyl)acetamide Target->Enaminone Heterocyclization (N2H4) SM Starting Material 4-Acetamidoacetophenone Enaminone->SM Condensation Reagents DMF-DMA (C1 Synthone) Reagents->Enaminone

Figure 1: Retrosynthetic logic flow from target pyrazole to acetophenone precursor.

Experimental Protocol

Step 1: Synthesis of Enaminone Intermediate

Reaction: Condensation of 4-acetamidoacetophenone with DMF-DMA.[1] Objective: To install the dimethylamino-propenone functionality, activating the system for nucleophilic attack.

Materials Table
ReagentMW ( g/mol )Equiv.[1][3][4]AmountNotes
4-Acetamidoacetophenone 177.201.010.0 gLimiting Reagent
DMF-DMA 119.161.5 - 2.015.0 mLReagent & Co-solvent
DMF (Anhydrous) 73.09Solvent30 mLOptional (if slurry is too thick)
Hexane/Ether -Wash50 mLFor purification
Procedure
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Connect to a drying tube (CaCl₂) or inert gas line (N₂).[1]

  • Addition: Charge the flask with 4-acetamidoacetophenone (10.0 g). Add DMF-DMA (15.0 mL) directly.[1]

    • Note: If the starting material does not dissolve well, add anhydrous DMF (10-20 mL) to facilitate stirring.[1]

  • Reaction: Heat the mixture to reflux (approx. 90–100 °C) for 6–12 hours .

    • Monitoring: Monitor by TLC (EtOAc:Hexane 1:1).[1] The starting ketone (Rf ~0.[1]4) should disappear, and a brilliant yellow/orange spot (Enaminone, Rf ~0.[1]2) should appear.[1][5]

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates as yellow crystals upon cooling.

    • If no precipitate:[1] Remove excess DMF-DMA under reduced pressure (rotary evaporator).[1] Add diethyl ether or hexanes (30 mL) to the residue and triturate to induce crystallization.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ether (2 x 15 mL) to remove residual DMF-DMA.[1]

  • Drying: Dry the yellow solid in a vacuum oven at 40 °C for 4 hours.

Yield Expectation: 85–95% Appearance: Yellow to orange crystalline solid.[1]

Step 2: Cyclization to 3-(4-Acetamidophenyl)-1H-pyrazole

Reaction: Double nucleophilic substitution/addition-elimination with Hydrazine Hydrate.[1] Objective: Formation of the aromatic pyrazole ring.

Materials Table
ReagentMW ( g/mol )Equiv.[1][3][4]AmountNotes
Enaminone (from Step 1) ~246.21.010.0 g
Hydrazine Hydrate (80%) 50.062.55.0 mLExcess prevents azine formation
Ethanol (Absolute) 46.07Solvent100 mLReaction Medium
Procedure
  • Setup: Place the Enaminone intermediate (10.0 g) in a 250 mL RBF with Ethanol (100 mL). Stir to create a suspension.

  • Addition: Add Hydrazine Hydrate (5.0 mL) dropwise at room temperature.

    • Exotherm Warning: A mild exotherm may occur.[1]

  • Reaction: Heat the mixture to reflux (78 °C) for 3–5 hours .

    • Observation: The yellow color of the enaminone will fade as the cyclization proceeds, often resulting in a colorless or pale solution/suspension.

  • Monitoring: Check TLC (100% EtOAc or 5% MeOH/DCM). The enaminone spot should be completely consumed.

  • Workup:

    • Concentrate the solvent volume by 50% using a rotary evaporator.[1]

    • Pour the concentrate into ice-cold water (200 mL) with vigorous stirring. The pyrazole product will precipitate as a white to off-white solid.[1]

  • Purification: Filter the solid. Wash with water (3 x 50 mL) to remove excess hydrazine.[1]

    • Recrystallization (if needed): Recrystallize from Ethanol/Water (9:1) or pure Ethanol.[1][2][6]

  • Drying: Dry under high vacuum at 50 °C overnight.

Yield Expectation: 75–85% Appearance: White or off-white powder.[1]

Reaction Mechanism & Pathway

The formation of the pyrazole ring follows a Michael-type addition followed by cyclization.

Mechanism Enaminone Enaminone (Electrophile) Intermediate Michael Adduct (Transient) Enaminone->Intermediate Step 1: 1,4-Addition (- HNMe2) Hydrazine Hydrazine (Nucleophile) Hydrazine->Intermediate Cyclization Intramolecular Condensation Intermediate->Cyclization Step 2: Imine Formation Product 3-(4-Acetamidophenyl)- 1H-pyrazole Cyclization->Product Step 3: Aromatization (- H2O)

Figure 2: Mechanistic pathway of pyrazole ring closure.[1]

Critical Insight (Regioselectivity): While 3-substituted and 5-substituted 1H-pyrazoles are tautomers (shifting hydrogen between N1 and N2), the reaction kinetics favor the attack of the hydrazine NH₂ on the β-carbon of the enaminone (displacing dimethylamine) first.[1] This leads to the 3-aryl isomer as the formal product, though in solution, it exists as a tautomeric mixture.[1]

Quality Control & Characterization

Expected Analytical Data
  • 1H NMR (400 MHz, DMSO-d6):

    • δ 12.80 (br s, 1H, Pyrazole NH )[1]

    • δ 10.05 (s, 1H, Amide NH )[1]

    • δ 7.75 (d, J=2.2 Hz, 1H, Pyrazole C5-H )[1]

    • δ 7.70 (d, J=8.5 Hz, 2H, Ar-H )[1]

    • δ 7.60 (d, J=8.5 Hz, 2H, Ar-H )[1]

    • δ 6.65 (d, J=2.2 Hz, 1H, Pyrazole C4-H )[1]

    • δ 2.05 (s, 3H, Acetyl CH3 )[1]

  • Mass Spectrometry (ESI+):

    • Calculated [M+H]+: 202.09

    • Found [M+H]+: 202.1

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete reaction or hydrolysis.[1]Ensure DMF-DMA is fresh (it hydrolyzes to DMF).[1] Increase reflux time.
Oily Product (Step 1) Residual DMF/DMF-DMA.[1]Triturate vigorously with hexanes or diethyl ether.[1]
Deacetylation (Step 2) Hydrazine concentration too high or reaction too long.[1]Reduce reflux time.[1][3] Do not use Hydrazine Hydrate >80%.[1]
Color Retention Incomplete cyclization.Check pH. Ensure system is not too acidic (hydrazine acts as base, usually sufficient).[1]

Safety & Handling

  • Hydrazine Hydrate: Highly toxic, potential carcinogen, and corrosive.[1] Handle in a fume hood with double gloves.[1] Neutralize waste with dilute bleach (sodium hypochlorite) before disposal.[1]

  • DMF-DMA: Flammable and moisture sensitive.[1] Store under inert gas.

  • General: Wear standard PPE (Lab coat, safety glasses, gloves).[1]

References

  • General Pyrazole Synthesis via DMF-DMA: Al-Trawneh, S. A., et al. "Synthesis and Biological Evaluation of Some New Pyrazole Derivatives."[1] Journal of Heterocyclic Chemistry.

  • Enaminone Intermediate Protocol: Ferreira, S. B., et al. "N,N-Dimethylformamide dimethyl acetal (DMFDMA): from derivatisation to C1 synthon."[1] Australian Journal of Chemistry, 2024.[1][7] [1]

  • Hydrazine Cyclization Methodology: Maddila, S., et al. "Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole."[1] Journal of Heterocyclic Chemistry.

  • Starting Material Preparation (Acetylation): "Synthesis of p-acetamidoacetophenone." PrepChem.

Sources

Technical Guide: Solvent Selection & Dissolution Protocols for 3-(4-Acetamidophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3-(4-Acetamidophenyl)-1H-pyrazole is a bioactive scaffold often utilized as an intermediate in the synthesis of kinase inhibitors (e.g., p38 MAPK inhibitors) and non-steroidal anti-inflammatory drug (NSAID) analogs. Its dissolution behavior is governed by the interplay between the hydrophobic phenyl-pyrazole core and the polar, hydrogen-bonding acetamide moiety.

This guide provides a rationale-based approach to solvent selection, ensuring experimental reproducibility in biological assays, chemical synthesis, and purification.

Physicochemical Analysis

To select the correct solvent, one must understand the molecular interactions at play:

  • Lipophilic Core: The phenyl-pyrazole backbone drives

    
    -
    
    
    
    stacking interactions, limiting solubility in pure water and non-polar aliphatic solvents (e.g., Hexane).
  • H-Bonding Potential:

    • Pyrazole Ring (

      
      ):  Acts as both a hydrogen bond donor (
      
      
      
      ) and acceptor (
      
      
      ). It is amphoteric but weakly basic (
      
      
      ).
    • Acetamide Group (

      
      ):  Highly polar; acts as a strong H-bond donor/acceptor, improving solubility in dipolar aprotic solvents.
      

Solvent Selection Matrix

The following classification is derived from the compound's functional group analysis and standard solubility parameters for aryl-pyrazoles.

Table 1: Solvent Compatibility Guide
Solvent ClassRecommended SolventsSolubility RatingApplication Case
Dipolar Aprotic DMSO, DMF, NMP High (>50 mg/mL) Primary stock solutions (10-100 mM) for biological assays.
Polar Protic Ethanol, Methanol Moderate (Heat req.) Synthesis reaction media; recrystallization (often requires heating).
Polar Aprotic Acetone, THF Moderate Intermediate handling; liquid chromatography injection solvents.
Chlorinated DCM, Chloroform Low to Moderate Extraction during work-up; limited stability for long-term storage.
Aqueous/Buffer PBS, Water (pH 7) Poor (<0.1 mg/mL) Biological assay media (requires co-solvent).
Non-Polar Hexane, Heptane Insoluble Anti-solvent for precipitation/purification.

Decision Logic for Solvent Selection

The following flowchart illustrates the decision process for selecting a solvent based on the intended experimental outcome.

SolventSelection Start Start: Define Application BioAssay Biological Assay (Cell/Enzyme) Start->BioAssay Synthesis Chemical Synthesis Or Reaction Start->Synthesis Purification Purification (Recrystallization) Start->Purification StockPrep Prepare Stock in 100% DMSO (10-50 mM) BioAssay->StockPrep PolarProtic Use Ethanol/Methanol (Reflux may be required) Synthesis->PolarProtic BinarySystem Binary Solvent System Good Solvent + Anti-Solvent Purification->BinarySystem Dilution Dilute into Media (Final DMSO < 0.5%) StockPrep->Dilution CheckPrecip Check for Precipitation (Turbidity) Dilution->CheckPrecip ExampleSystem Example: Dissolve in Hot EtOH Add Water/Heptane dropwise BinarySystem->ExampleSystem

Figure 1: Decision tree for selecting the appropriate solvent system based on experimental requirements.

Detailed Experimental Protocols

Protocol A: Preparation of Stock Solution for Biological Assays

Objective: Create a stable, high-concentration stock solution (typically 10 mM or 50 mM) suitable for dilution into aqueous buffers.

Materials:

  • Compound: 3-(4-Acetamidophenyl)-1H-pyrazole (Solid)

  • Solvent: Dimethyl sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich/Merck)

  • Vessel: Amber glass vial (to protect from light)

Step-by-Step Procedure:

  • Weighing: Accurately weigh

    
     mg of the compound into the amber vial.
    
    • Calculation: For 1 mL of 50 mM stock:

      
      .
      
    • Note: MW

      
       201.22  g/mol .[1] Target 
      
      
      
      10.06 mg for 1 mL.
  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

    • Critical Step: Do not add water or buffer at this stage.

  • Dissolution: Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If undissolved particles remain, sonicate in a water bath at 35°C for 5 minutes. The acetamide group facilitates solubility, but crystal lattice energy may require sonic energy to overcome.

  • Inspection: Ensure the solution is perfectly clear.

  • Storage: Store at -20°C. DMSO is hygroscopic; ensure the cap is tight and parafilmed.

Protocol B: Aqueous Dilution (Solubility Limit Testing)

Objective: Determine the maximum concentration in assay media before precipitation occurs ("crashing out").

  • Prepare a series of dilutions in your specific assay buffer (e.g., PBS + 0.1% BSA).

  • Sequential Dilution:

    • Dilute stock (50 mM) 1:100 into buffer

      
       500 µM (likely to precipitate).
      
    • Dilute stock 1:1000 into buffer

      
       50 µM (likely soluble).
      
  • Incubation: Allow samples to sit at room temperature for 2 hours.

  • Readout: Measure Absorbance at 600nm (turbidity) or inspect visually against a dark background.

    • Scientific Insight: Pyrazoles can form supersaturated solutions. A solution may look clear initially but precipitate after 2 hours. Always equilibrate before running an assay.

Protocol C: Recrystallization (Purification)

Objective: Purify the compound from synthesis impurities.

Principle: Exploiting the differential solubility between hot and cold polar protic solvents.

  • Dissolution: Suspend the crude solid in a minimal amount of Ethanol or Methanol .

  • Heating: Heat to reflux (boiling) until the solid dissolves completely.

  • Filtration: If insoluble particles remain (inorganic salts), filter while hot.

  • Nucleation: Remove from heat. Add Water (anti-solvent) dropwise until a faint turbidity persists.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C.

  • Collection: Filter the crystals and wash with cold Water/Ethanol (9:1 mixture).

Mechanistic Workflow: Dissolution Dynamics

The following diagram details the molecular events during the dissolution process, highlighting the role of thermodynamic barriers.

DissolutionMechanism Solid Solid Crystal Lattice (Strong pi-pi stacking) SolventInteraction Solvent Penetration (DMSO/DMF) Solid->SolventInteraction Heat/Sonication Cavitation Cavity Formation (Energy Penalty) SolventInteraction->Cavitation Solvation Solvation Shell (H-Bonding with Acetamide) Cavitation->Solvation Dipole Interaction Solution Stable Solution (Entropy Driven) Solvation->Solution

Figure 2: Thermodynamic stages of dissolving 3-(4-Acetamidophenyl)-1H-pyrazole. Heat or sonication is often required to overcome the initial lattice energy.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 3046679, Pyrazole, 3-acetamido-4-phenyl- (Isomer Analog). Retrieved from [Link]

  • Meanwell, N. A. (2011).Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 24(9), 1420–1456. (General principles of solubility in drug design).
  • Lipinski, C. A. (2000).Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.
  • Reichardt, C., & Welton, T. (2010).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

(Note: While specific solubility data for 3-(4-Acetamidophenyl)-1H-pyrazole is not indexed in standard public databases, the protocols above are based on established Structural Activity Relationships (SAR) for aryl-pyrazole derivatives.)

Sources

Application Notes and Protocols for the Purification of 3-(4-Acetamidophenyl)-1H-pyrazole via Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for 3-(4-Acetamidophenyl)-1H-pyrazole in Research and Development

3-(4-Acetamidophenyl)-1H-pyrazole and its derivatives are significant scaffolds in medicinal chemistry and drug development, often investigated for their potential as selective COX-2 inhibitors and other therapeutic activities. The seemingly minor impurities, including isomers, residual starting materials, or by-products, can significantly impact the compound's biological activity, toxicity profile, and physicochemical properties. Therefore, robust and reproducible purification methods are paramount to ensure the integrity of research data and the safety and efficacy of potential drug candidates. Crystallization stands out as a powerful, scalable, and economical technique for achieving high purity of active pharmaceutical ingredients (APIs). This document provides a comprehensive guide to various crystallization techniques for the purification of 3-(4-Acetamidophenyl)-1H-pyrazole, grounded in scientific principles and practical laboratory experience.

Physicochemical Properties: A Foundation for Rational Crystallization Design

A thorough understanding of the physicochemical properties of 3-(4-Acetamidophenyl)-1H-pyrazole is the cornerstone of developing effective crystallization protocols. While specific experimental data for this exact molecule is not abundantly available in the public domain, we can infer key properties from its structural analogs and the parent pyrazole moiety.

Structural Features and Their Implications for Solubility:

3-(4-Acetamidophenyl)-1H-pyrazole possesses both hydrogen bond donor (the N-H of the pyrazole and the amide) and acceptor (the carbonyl oxygen and the pyrazole nitrogens) sites. The presence of the aromatic rings contributes to its relatively non-polar character. This duality suggests that the compound will exhibit moderate solubility in a range of organic solvents. The acetamido group enhances its polarity compared to a simple phenyl-pyrazole.

Based on general principles and data from related compounds, the following solubility profile is anticipated:

  • High Solubility: Polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

  • Moderate to Good Solubility: Lower alcohols (methanol, ethanol, isopropanol) and ketones (acetone).

  • Lower Solubility: Esters (ethyl acetate), aromatic hydrocarbons (toluene), and chlorinated solvents (dichloromethane).

  • Insoluble: Non-polar aliphatic hydrocarbons (hexane, heptane) and water.

This predicted solubility profile is crucial for selecting appropriate solvent systems for various crystallization techniques.

Melting Point and Polymorphism:

The melting point of a compound is a key indicator of its purity. For closely related analogs such as 3-(4-Bromophenyl)-5-methyl-1H-pyrazole, a melting point in the range of 150-156°C has been reported. It is reasonable to expect 3-(4-Acetamidophenyl)-1H-pyrazole to have a melting point in a similar range.

A critical consideration in the crystallization of pharmaceutical compounds is the potential for polymorphism , the ability of a substance to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice. Different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, stability, and bioavailability. The purification of Celecoxib, a well-known structural analog, is known to involve different polymorphic forms, underscoring the importance of controlling crystallization conditions to obtain the desired, stable polymorph of 3-(4-Acetamidophenyl)-1H-pyrazole.

Table 1: Estimated Physicochemical Properties of 3-(4-Acetamidophenyl)-1H-pyrazole

PropertyEstimated Value/CharacteristicRationale/Reference
Molecular FormulaC₁₁H₁₁N₃OBased on chemical structure.
Molecular Weight201.22 g/mol Calculated from the molecular formula.[1]
Melting Point~150-160 °CInferred from analogs like 3-(4-Bromophenyl)-5-methyl-1H-pyrazole.
XLogP31.4A measure of lipophilicity, computed for a structural isomer.[1]
Hydrogen Bond Donors2N-H of pyrazole and amide.[1]
Hydrogen Bond Acceptors2Carbonyl oxygen and pyrazole nitrogen.[1]
PolymorphismHighly likelyBased on the known polymorphic nature of its analog, Celecoxib.

Crystallization Techniques and Protocols

The choice of crystallization technique depends on the impurity profile of the crude material and the desired final purity. Below are detailed protocols for three common and effective crystallization methods.

Cooling Crystallization

This is the most common and straightforward crystallization method, relying on the principle that the solubility of most organic compounds decreases with temperature.

Protocol for Cooling Crystallization:

  • Solvent Selection:

    • Begin by performing small-scale solubility tests. In separate vials, test the solubility of a small amount of crude 3-(4-Acetamidophenyl)-1H-pyrazole in various solvents at room temperature and upon heating.

    • An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature (e.g., near the solvent's boiling point).

    • Good starting points for screening are ethanol, methanol, isopropanol, and acetone.

  • Dissolution:

    • In an appropriately sized flask, add the crude 3-(4-Acetamidophenyl)-1H-pyrazole.

    • Add the chosen solvent portion-wise while heating and stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution to maximize the yield.

  • Hot Filtration (Optional but Recommended):

    • If any insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step is crucial to prevent the premature crystallization of the desired product on the filter paper.

  • Cooling and Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals.

    • For further yield improvement, the flask can be placed in an ice bath or a refrigerator after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.

    • Dry the crystals under vacuum at a temperature well below the melting point of the compound (e.g., 40-50 °C) until a constant weight is achieved.

dot

Cooling_Crystallization A Crude Compound B Add Solvent & Heat A->B C Hot Filtration (Optional) B->C D Slow Cooling C->D E Crystal Formation D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Drying G->H I Pure Crystals H->I

Caption: Workflow for Cooling Crystallization.

Antisolvent Crystallization

This technique is useful when the compound is highly soluble in a particular solvent, even at low temperatures. It involves adding a second solvent (the antisolvent) in which the compound is insoluble, to induce precipitation.

Protocol for Antisolvent Crystallization:

  • Solvent/Antisolvent Selection:

    • Identify a "good" solvent in which 3-(4-Acetamidophenyl)-1H-pyrazole is highly soluble.

    • Identify an "antisolvent" that is miscible with the "good" solvent but in which the compound is poorly soluble.

    • Common solvent/antisolvent pairs include:

      • Methanol / Water

      • Ethanol / Water

      • Acetone / Water

      • Dichloromethane / Hexane

  • Dissolution:

    • Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature.

  • Antisolvent Addition:

    • Slowly add the antisolvent to the stirred solution until turbidity (cloudiness) is observed. This indicates that the solution is supersaturated and crystallization is about to begin.

    • The rate of addition of the antisolvent is critical; slow addition promotes the formation of well-defined crystals.

  • Crystallization and Maturation:

    • Allow the mixture to stir at room temperature for a period to allow for complete crystallization. This "aging" or "maturation" step can improve crystal size and purity.

    • Cooling the mixture in an ice bath can further increase the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the solvent/antisolvent mixture.

    • Dry the crystals under vacuum.

dot

Antisolvent_Crystallization A Crude Compound in 'Good' Solvent B Slow Addition of Antisolvent A->B C Induce Supersaturation B->C D Crystal Nucleation & Growth C->D E Maturation D->E F Vacuum Filtration E->F G Washing F->G H Drying G->H I Pure Crystals H->I

Caption: Workflow for Antisolvent Crystallization.

Evaporative Crystallization

This method is suitable for compounds that are highly soluble in volatile solvents. The principle is to slowly remove the solvent, thereby increasing the concentration of the solute until it exceeds its solubility and crystallizes.

Protocol for Evaporative Crystallization:

  • Solvent Selection:

    • Choose a volatile solvent in which the compound is soluble, such as acetone, ethyl acetate, or dichloromethane.

  • Dissolution:

    • Dissolve the crude compound in the chosen solvent at room temperature.

  • Evaporation:

    • Place the solution in a loosely covered container (e.g., a beaker with a watch glass or a flask with a perforated stopper) to allow for slow evaporation of the solvent at room temperature.

    • The rate of evaporation can be controlled by adjusting the size of the opening. Slow evaporation is key to obtaining high-quality crystals.

  • Isolation and Drying:

    • Once a sufficient amount of crystals has formed, collect them by filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Troubleshooting Common Crystallization Issues

IssuePossible Cause(s)Suggested Solution(s)
No crystals form - Solution is not supersaturated.- Nucleation is inhibited.- Evaporate some of the solvent.- Cool the solution further.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound.
Oiling out - The compound's solubility is exceeded at a temperature above its melting point in the solvent system.- Cooling is too rapid.- Use a larger volume of solvent.- Cool the solution more slowly.- Try a different solvent system.
Poor recovery - Too much solvent was used.- The compound is highly soluble even at low temperatures.- Concentrate the mother liquor and attempt a second crystallization.- Switch to an antisolvent crystallization method.
Low purity - Impurities are co-crystallizing.- Inefficient washing.- Recrystallize the material a second time.- Choose a solvent system with a greater solubility difference between the compound and the impurities.- Ensure thorough washing of the filter cake with cold solvent.

Purity Assessment

The purity of the crystallized 3-(4-Acetamidophenyl)-1H-pyrazole should be assessed using appropriate analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. The purified compound should appear as a single spot.

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis. A well-developed HPLC method can separate the target compound from its impurities and provide an accurate purity value (e.g., % area).

  • Melting Point Analysis: A sharp melting point range close to the literature value (if available) is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can be used to detect and identify impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The crystallization techniques outlined in this application note provide a robust framework for the purification of 3-(4-Acetamidophenyl)-1H-pyrazole. The selection of the optimal method and solvent system will depend on the specific impurity profile of the crude material and the desired scale of the purification. By systematically applying the principles of solubility, supersaturation, and nucleation, researchers can consistently obtain high-purity material, which is essential for reliable downstream applications in drug discovery and development. Careful characterization of the final product, including an assessment for potential polymorphism, is crucial to ensure the quality and reproducibility of scientific findings.

References

  • PubChem. Pyrazole, 3-acetamido-4-phenyl-. National Center for Biotechnology Information. [Link]

Sources

Application Notes and Protocols: Handling and Synthetic Utility of 3-(4-Acetamidophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides comprehensive application notes for 3-(4-Acetamidophenyl)-1H-pyrazole , a key heterocyclic building block for researchers in medicinal chemistry and drug development. The pyrazole scaffold is a privileged structure in numerous pharmacologically active compounds, demonstrating a wide range of biological activities including anti-inflammatory, antimicrobial, and antitumor effects.[1] This guide offers detailed protocols for the safe handling, storage, and disposal of this compound. Furthermore, it presents a validated, step-by-step protocol for a representative synthetic application—N-alkylation of the pyrazole core—to facilitate the generation of compound libraries for screening and lead optimization. The causality behind procedural choices is explained to ensure both safety and experimental success.

Compound Profile and Physicochemical Data

While a specific CAS number for 3-(4-Acetamidophenyl)-1H-pyrazole was not definitively located in the aggregated search results, its identity can be established by its IUPAC name, N-(4-(1H-pyrazol-3-yl)phenyl)acetamide. The data presented below is based on its chemical structure and data from closely related analogs. Researchers must consult the vendor-specific Safety Data Sheet (SDS) for precise lot-specific data.

PropertyValueSource
IUPAC Name N-(4-(1H-pyrazol-3-yl)phenyl)acetamide-
Molecular Formula C₁₁H₁₁N₃OPubChem[2]
Molecular Weight 201.22 g/mol PubChem[2]
Appearance Expected to be a white to off-white solid/powderGeneral Observation[3]
Melting Point >130 °C (Typical for similar pyrazole structures)Analog Data
Solubility Soluble in organic solvents like ethanol, chloroform, and methanol.General Knowledge

Safety, Handling, and Storage Protocols

The protocols outlined below are synthesized from safety data sheets for various pyrazole derivatives.[4][5][6] Adherence to these guidelines is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

3-(4-Acetamidophenyl)-1H-pyrazole, like many related heterocyclic compounds, should be handled as a hazardous substance.

  • Primary Hazards:

    • Harmful if swallowed (Acute Oral Toxicity, Category 4).[5]

    • Causes serious eye irritation (Category 2).[5]

    • May cause skin irritation (Category 2).

    • May cause respiratory irritation if inhaled as dust.[5]

  • Mandatory PPE:

    • Eye Protection: Chemical safety goggles or a face shield.

    • Hand Protection: Nitrile or other chemically resistant gloves.

    • Body Protection: A flame-retardant laboratory coat.

    • Respiratory Protection: Use in a certified chemical fume hood to avoid dust inhalation.[6] If weighing outside a fume hood, an N95-rated dust mask is recommended.

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning PPE cluster_handling Handling Phase A Assess Hazards (Review SDS) B Wear Lab Coat A->B Proceed C Wear Safety Goggles / Face Shield B->C D Wear Nitrile Gloves C->D E Work in Chemical Fume Hood D->E Begin Work

Caption: Standard workflow for donning PPE before handling the compound.

Storage and Stability

Proper storage is essential to maintain the integrity and purity of the compound.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[4]

  • Container: Keep the container tightly sealed to prevent absorption of moisture, as some heterocyclic compounds can be hygroscopic.[4]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

  • Light Sensitivity: While not explicitly reported, storing in an opaque container or in a dark cabinet is good practice to prevent potential photodegradation.

Spill Management and Waste Disposal

Accidental spills must be handled promptly and safely.

  • Spill Protocol:

    • Evacuate non-essential personnel from the immediate area.[5]

    • Ensure adequate ventilation.

    • Wearing full PPE, gently sweep up the solid material, avoiding dust generation.

    • Place the spilled material into a labeled, sealed container for hazardous waste.

    • Clean the spill area with an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Waste Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[4][5] Do not dispose of it down the drain.[5]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure. Always have the SDS readily available when seeking medical attention.[6]

  • In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[5]

  • In Case of Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[4] If irritation persists, seek medical attention.

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

  • In Case of Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention and show the container or label to the medical personnel.[5]

Emergency_Response cluster_routes cluster_actions Start Exposure Event Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion ActionSkin Remove Contaminated Clothing Wash with Soap & Water Skin->ActionSkin ActionEye Flush with Water for 15 min Lift Eyelids Eye->ActionEye ActionInhale Move to Fresh Air Provide Oxygen if Needed Inhalation->ActionInhale ActionIngest Rinse Mouth Do NOT Induce Vomiting Ingestion->ActionIngest End Seek Immediate Medical Attention ActionSkin->End ActionEye->End ActionInhale->End ActionIngest->End

Caption: Decision tree for first aid response following an exposure event.

Application in Synthetic Chemistry: A Protocol for N-Alkylation

Rationale and Application

3-(4-Acetamidophenyl)-1H-pyrazole serves as an excellent scaffold for chemical library synthesis. The pyrazole ring contains a nucleophilic NH group that can be readily functionalized, for instance, through N-alkylation or N-arylation, to produce a diverse set of analogs for biological screening.[7][8] This protocol details a general method for the N-alkylation of the pyrazole ring using a generic alkyl halide.

Causality: The choice of a base and solvent is critical. A mild base like potassium carbonate (K₂CO₃) is used to deprotonate the pyrazole NH without hydrolyzing the acetamide group. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen for its ability to dissolve the reactants and facilitate the SN2 reaction mechanism.

Detailed Experimental Protocol

Objective: To synthesize N-(4-(1-(alkyl)-1H-pyrazol-3-yl)phenyl)acetamide.

Materials and Reagents:

  • 3-(4-Acetamidophenyl)-1H-pyrazole (1.0 eq)

  • Alkyl Halide (e.g., Benzyl Bromide, Ethyl Iodide) (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 3-(4-Acetamidophenyl)-1H-pyrazole (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon) until the starting material is fully suspended.

  • Reagent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-12 hours. The causality for heating is to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 50% EtOAc in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with deionized water, followed by brine. This step removes residual DMF and inorganic salts.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure N-alkylated product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS).

Synthesis_Workflow A 1. Combine Reactants (Pyrazole, K₂CO₃ in DMF) B 2. Add Alkyl Halide A->B C 3. Heat and Stir (60-70°C, 4-12h) B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Aqueous Work-up (Water, EtOAc Extraction) D->E Complete F 6. Dry and Concentrate E->F G 7. Purify (Column Chromatography) F->G H 8. Characterize (NMR, MS) G->H I Pure Product H->I

Caption: General workflow for the N-alkylation of 3-(4-Acetamidophenyl)-1H-pyrazole.

References

  • Chemsrc. 3-(4-acetamidophenyl)-1H-pyrazole-4-carboxylic acid. [Link]

  • Safety Data Sheet. 3. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • PubChem. Pyrazole, 3-acetamido-4-phenyl-. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • PubMed. Application of Ullmann and Ullmann-Finkelstein reactions for the synthesis of N-aryl-N-(1H-pyrazol-3-yl) acetamide or N-(1-aryl-1H-pyrazol-3-yl) acetamide derivatives and pharmacological evaluation. [Link]

  • RSC Medicinal Chemistry. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]

  • MolPort. Compound N-{4-[4-(3-phenyl-1H-pyrazol-5-yl)piperazine-1-carbonyl]phenyl}acetamide. [Link]

  • European Chemicals Agency (ECHA). 1H-Pyrazole, 3,4-dimethyl-, phosphate (1:1). [Link]

  • Asian Journal of Chemistry. Synthesis and Characterization of N-(2,3-Dihydro-1,5-dimethyl-3-oxo- 2-phenyl-1H-pyrazol-4-yl)acetamide Hemi Acetic Acid Solvate. [Link]

  • MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]

Sources

Troubleshooting & Optimization

identifying common impurities in 3-(4-Acetamidophenyl)-1H-pyrazole production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-(4-Acetamidophenyl)-1H-pyrazole. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the production of this important heterocyclic compound. Purity is paramount in drug development, and this document provides in-depth, experience-driven insights to help you identify, control, and eliminate common impurities.

Introduction: The Critical Role of Purity

3-(4-Acetamidophenyl)-1H-pyrazole is a key building block in medicinal chemistry, valued for its presence in a variety of pharmacologically active agents. The efficacy, safety, and regulatory compliance of any final drug product are directly linked to the purity of its intermediates. Even minor impurities can lead to unforeseen side effects, reduced shelf-life, or failed batches. This guide provides a troubleshooting framework based on the common Knorr pyrazole synthesis pathway to proactively address these challenges.

Overview of Synthesis

The most common and efficient route to synthesize 3-(4-Acetamidophenyl)-1H-pyrazole is a variation of the Knorr pyrazole synthesis. This involves the condensation of a 1,3-dicarbonyl compound with hydrazine. The 1,3-dicarbonyl precursor is typically generated in situ from 4'-aminoacetophenone.

Synthesis_Overview cluster_0 Step 1: Formation of 1,3-Dicarbonyl Intermediate cluster_1 Step 2: Pyrazole Ring Formation A 4'-Aminoacetophenone B Acetylation A->B C 4'-Acetamidoacetophenone B->C D Claisen Condensation (e.g., with Ethyl Acetate) C->D E 1-(4-Acetamidophenyl)-3-oxobutanal (1,3-Dicarbonyl Intermediate) D->E G Condensation & Cyclization E->G F Hydrazine Hydrate F->G H 3-(4-Acetamidophenyl)-1H-pyrazole (Final Product) G->H

Caption: General synthesis pathway for 3-(4-Acetamidophenyl)-1H-pyrazole.

Troubleshooting Guide & FAQs

This section addresses the most frequently encountered issues during the synthesis in a question-and-answer format.

Q1: My final product shows two distinct sets of peaks in the NMR and two close spots on TLC. What is the likely cause?

A1: Formation of Regioisomers.

This is the most common impurity issue when using an unsymmetrical 1,3-dicarbonyl compound. The reaction between 1-(4-Acetamidophenyl)-3-oxobutanal and hydrazine can proceed via two different pathways, leading to the formation of a regioisomeric impurity, 5-(4-Acetamidophenyl)-1H-pyrazole.

  • Causality: The nucleophilic attack of hydrazine can occur at either of the two carbonyl carbons of the dicarbonyl intermediate. The regiochemical outcome is a delicate balance of steric and electronic factors, as well as reaction conditions like pH.[1][2]

    • Pathway A (Desired): Initial attack by a hydrazine nitrogen at the ketone carbonyl carbon leads to the desired 3-substituted pyrazole.

    • Pathway B (Impurity): Initial attack at the aldehyde carbonyl carbon results in the undesired 5-substituted pyrazole regioisomer.

Regioisomer_Formation cluster_main Reaction of 1,3-Dicarbonyl Intermediate with Hydrazine cluster_A Pathway A (Favored) cluster_B Pathway B Intermediate 1-(4-Acetamidophenyl)-3-oxobutanal + Hydrazine Attack_A Attack at Ketone Carbonyl Intermediate->Attack_A Attack_B Attack at Aldehyde Carbonyl Intermediate->Attack_B Product_A 3-(4-Acetamidophenyl)-1H-pyrazole (Desired Product) Attack_A->Product_A Product_B 5-(4-Acetamidophenyl)-1H-pyrazole (Regioisomeric Impurity) Attack_B->Product_B

Caption: Competitive pathways leading to regioisomer formation.

  • Troubleshooting & Control:

    • pH Control: The pH of the reaction is critical. Acidic conditions (e.g., using acetic acid as a catalyst) can protonate the hydrazine, altering its nucleophilicity and influencing the site of initial attack.[1] A systematic pH screen (e.g., from 4.0 to 6.0) is recommended to find the optimal selectivity.

    • Solvent Selection: The choice of solvent can influence the regioisomeric ratio. Protic solvents like ethanol or water/acetic acid mixtures are common.[3] Exploring different solvents may shift the equilibrium between the tautomeric forms of the dicarbonyl intermediate, favoring one reaction pathway.

    • Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.

Q2: My reaction mixture has a persistent yellow or reddish color, and purification is difficult. What's causing this?

A2: Impurities from Hydrazine Starting Material or Side Reactions.

Hydrazine and its derivatives are highly reactive and can be prone to degradation, leading to colored impurities.[3]

  • Causality:

    • Hydrazine Quality: Commercial hydrazine hydrate can contain organic impurities from its synthesis (often the ketone process), which may be characterized by a Total Organic Carbon (TOC) value.[4][5][6] These impurities can undergo side reactions under the synthesis conditions.

    • Incomplete Cyclization: The reaction may stall at the intermediate pyrazoline stage. These non-aromatic intermediates are often less stable and can contribute to colored byproducts upon decomposition or oxidation.[2]

    • Oxidation: Hydrazine derivatives can be susceptible to air oxidation, forming diazene-type species that are often colored.

  • Troubleshooting & Control:

    • Use High-Purity Hydrazine: Whenever possible, use hydrazine hydrate with a low TOC value. If the source is suspect, distillation of the hydrazine hydrate may be necessary.[4]

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions.[3]

    • Ensure Complete Reaction: Monitor the reaction by TLC or HPLC to ensure full conversion of the pyrazoline intermediate to the final aromatic pyrazole. If the reaction stalls, extending the reaction time or slightly increasing the temperature may be necessary.

Q3: I've isolated my product, but I see a new impurity with a lower molecular weight, and the NMR shows a loss of the acetyl methyl singlet. What is this impurity?

A3: Hydrolysis of the Acetamide Group.

The acetamide functional group on the phenyl ring is an amide, which can be susceptible to hydrolysis under either acidic or basic conditions, especially when heated.[7][8][9] This reaction cleaves the amide bond to yield 3-(4-aminophenyl)-1H-pyrazole.

  • Causality: The Knorr synthesis is often catalyzed by acid (e.g., acetic acid). If the reaction is heated for too long or at too high a temperature in the presence of acid and water, hydrolysis of the acetamide can occur, producing acetic acid and the corresponding primary amine.[10][11] Similarly, basic work-up conditions can also promote this hydrolysis.[8]

Hydrolysis_Side_Reaction Product 3-(4-Acetamidophenyl)-1H-pyrazole Conditions H+ or OH- Heat, H2O Product->Conditions Impurity 3-(4-Aminophenyl)-1H-pyrazole (Hydrolysis Impurity) Conditions->Impurity Byproduct Acetic Acid Conditions->Byproduct

Caption: Hydrolysis of the acetamide group leading to an amine impurity.

  • Troubleshooting & Control:

    • Moderate Reaction Conditions: Avoid excessive heating and prolonged reaction times. Aim for the lowest temperature and shortest time necessary for complete conversion.

    • Control pH During Work-up: Neutralize the reaction mixture carefully before extraction. Avoid strongly acidic or basic aqueous washes if the product is to be held in solution for extended periods.

    • Purification: This impurity has a significantly different polarity from the desired product due to the free amine group. It can typically be separated effectively using silica gel column chromatography.

Q4: How do I identify and quantify these impurities effectively?

A4: A combination of chromatographic and spectroscopic techniques is essential.

A robust analytical method is the cornerstone of impurity identification.[12] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the preferred method for quantification.[13]

Summary of Common Impurities and Analytical Signatures

ImpurityStructurePotential SourceAnalytical Identification Notes
5-(4-Acetamidophenyl)-1H-pyrazole Regioisomer of the desired productReaction of unsymmetrical 1,3-dicarbonyl with hydrazineHPLC: Elutes very close to the main product. NMR: Shows a distinct but similar set of aromatic and pyrazole proton signals.
4'-Acetamidoacetophenone Unreacted starting materialIncomplete Claisen condensation or subsequent cyclizationHPLC: Typically elutes earlier than the pyrazole product. TLC: Lower Rf value.
3-(4-Aminophenyl)-1H-pyrazole Hydrolysis of the acetamide groupProlonged heating in acidic or basic conditionsHPLC: More polar, will have a shorter retention time. MS: Lower molecular weight by 42 Da. NMR: Absence of the acetyl methyl singlet (~2.1 ppm) and presence of a broad -NH2 signal.
Pyrazoline Intermediate Incomplete aromatizationInsufficient reaction time/temperatureHPLC: May be unstable on the column. NMR: Lacks the aromatic pyrazole CH signal and shows aliphatic protons for the non-aromatic ring.

Experimental Protocols

Protocol 1: General RP-HPLC Method for Purity Analysis

This method provides a starting point for the analysis of 3-(4-Acetamidophenyl)-1H-pyrazole and its common impurities. Optimization will be required for specific instrumentation and impurity profiles.[13]

Objective: To separate the main product from unreacted starting materials, regioisomers, and hydrolysis byproducts.

Instrumentation & Materials:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Acetonitrile or Methanol

  • Sample Diluent: 50:50 Water:Acetonitrile

Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector Wavelength 254 nm
Column Temperature 30 °C
Gradient Program Time (min)
0
20
25
26
30

Procedure:

  • Sample Preparation: Accurately weigh ~1 mg of the sample and dissolve it in 10 mL of the sample diluent to prepare a 0.1 mg/mL solution. Sonicate briefly to ensure complete dissolution.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (90% A, 10% B) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject the sample onto the column.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the percentage purity using the area percent method. Identify known impurities by comparing their retention times with reference standards, if available.

References

  • Vertex AI Search Result[7]

  • Vertex AI Search Result[8]

  • Vertex AI Search Result[14]

  • Vertex AI Search Result[9]

  • Vertex AI Search Result[4]

  • Vertex AI Search Result[15]

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Vertex AI Search Result[5]

  • Vertex AI Search Result[16]

  • Vertex AI Search Result[17]

  • Vertex AI Search Result[6]

  • Vertex AI Search Result[18]

  • Clark, J. (2023). The hydrolysis of amides. Chemguide. [Link]

  • Vertex AI Search Result[11]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Vertex AI Search Result[19]

  • Reddit. (2024). Knorr Pyrazole Synthesis advice. r/Chempros. [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Vertex AI Search Result[20]

  • Vertex AI Search Result[21]

  • Vertex AI Search Result[22]

  • Vertex AI Search Result[23]

  • Vertex AI Search Result[24]

  • Vertex AI Search Result[25]

  • Vertex AI Search Result[26]

  • Vertex AI Search Result[27]

  • Vertex AI Search Result[28]

  • Vertex AI Search Result[29]

  • Vertex AI Search Result[30]

  • Vertex AI Search Result[31]

  • International Journal of Chemico-Pharmaceutical Analysis. (2015). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • Vertex AI Search Result[32]

  • Vertex AI Search Result[33]

  • Asian Journal of Research in Chemistry. (2018). Impurity Profiling With Use of Hyphenated Techniques. [Link]

  • Vertex AI Search Result[34]

Sources

improving purity of 3-(4-Acetamidophenyl)-1H-pyrazole during recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Achieving pharmaceutical-grade purity (>99.5%) for 3-(4-Acetamidophenyl)-1H-pyrazole (CAS: 62538-15-2) often presents specific challenges due to the amphoteric nature of the pyrazole ring and the hydrolytic sensitivity of the acetamido moiety.[1] This guide addresses the three most common failure modes reported by our user base: persistent yellow discoloration , oiling out during cooling , and co-crystallization of starting materials .

The protocols below prioritize ethanol-water and methanol-ethyl acetate systems, validated for their ability to reject polar hydrazine impurities while preserving the acetamido group.

Module 1: Solvent System Selection

Q: Which solvent system provides the best impurity rejection profile?

A: The "Golden Ratio" for this compound is typically Ethanol:Water (4:1 v/v), but specific impurities dictate the choice. [1]

For 3-(4-Acetamidophenyl)-1H-pyrazole, the solubility differential is driven by the hydrogen-bonding capability of the acetamide group (


) and the pyrazole nitrogen.[1]
Solvent SystemRatio (v/v)Primary Use CaseRisk Factor
Ethanol / Water 80:20 General Purification. Excellent rejection of inorganic salts and polar hydrazine residues.[1]Oiling Out: If water is added too fast at

.
Methanol / EtOAc 10:90 Removal of Non-Polars. Best for removing unreacted chalcones or diketones.Yield Loss: High solubility in MeOH requires precise anti-solvent addition.
DMF / Water 60:40 "Rescue" Recrystallization. Only for highly impure, dark crude material that won't dissolve in EtOH.Solvent Inclusion: DMF is difficult to dry out of the crystal lattice.

Technical Insight: The acetamido group is susceptible to hydrolysis. Avoid using acidic water or heating above


 for prolonged periods, as this will generate the free amine (aniline derivative), which is a genotoxic impurity [1].

Module 2: Troubleshooting "Oiling Out"

Q: My product separates as a milky oil instead of crystals. How do I fix this?

A: Oiling out indicates you have entered the "metastable zone" too quickly or the solvent polarity gap is too wide.

This phenomenon occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the crystallization boundary.[1] This is common with acetamido-pyrazoles due to their ability to form supersaturated solutions easily.[1]

The "Seeding & Slow-Cool" Protocol:

  • Redissolve: Heat the mixture until the oil phase disappears (clear solution).

  • Temperature Set: Lower temperature to

    
    above the cloud point.
    
  • Seed: Add 0.1% w/w of pure seed crystals.

  • Agitate: Stir at 100 RPM. Do NOT increase speed (high shear can induce oiling).

  • Cool: Ramp down temperature at a rate of 10^\circ\text{C} per hour .

Visualizing the Phase Behavior

PhaseBehavior start Hot Clear Solution check Cooling Process start->check oil Oiling Out (Liquid-Liquid Phase Separation) check->oil Fast Cooling or Too much Water crystal Nucleation & Growth (Crystallization) check->crystal Slow Ramp (10°C/h) + Seeding action_oil Remedy: 1. Reheat to clear 2. Add Seed Crystals 3. Reduce Anti-solvent amount oil->action_oil

Figure 1: Decision logic for preventing liquid-liquid phase separation (oiling out) during pyrazole recrystallization.

Module 3: Impurity Profiling & Removal

Q: I have a persistent yellow color in my white solid. What is it?

A: The yellow color is likely an azine byproduct or an oxidation product of residual hydrazine.

In the synthesis of pyrazoles via hydrazine condensation, two common colored impurities arise:

  • Azines: Formed if hydrazine reacts with two equivalents of the carbonyl precursor. These are highly conjugated and yellow/orange.

  • Oxidized Phenylhydrazones: If phenylhydrazine was used, air oxidation leads to colored azo-compounds.

The "Charcoal & Chelation" Fix:

Activated carbon alone is often insufficient for pyrazoles because the product itself adsorbs strongly to the carbon.

  • Dissolve crude material in Methanol (10 mL/g).

  • Add Activated Carbon (Type: Norit SX Ultra, 5 wt%).

  • Add EDTA Disodium Salt (1 wt%) – Crucial Step.

    • Why? Trace metal ions (Fe, Cu) often stabilize the colored complexes. EDTA sequesters these metals, releasing the organic impurity to be adsorbed by the carbon [2].

  • Reflux for 30 minutes.

  • Filter hot through Celite.

  • Concentrate and proceed with crystallization.

Module 4: Validation & Analytical Markers

Q: How do I confirm the acetamido group remained intact?

A: Use 1H-NMR integration markers.

Hydrolysis converts the acetamido group (


) to a free amine (

).[1]

NMR Checkpoint (DMSO-d6):

  • Target (Pure): Sharp singlet at

    
     ppm  (3H, 
    
    
    
    of acetyl) and a broad singlet at
    
    
    ppm
    (1H,
    
    
    of amide) [3].[1]
  • Impurity (Hydrolyzed): Loss of the 2.1 ppm singlet; appearance of a broad exchangeable signal at

    
     ppm  (Aniline 
    
    
    
    ).[1]
Workflow: From Crude to Pure

PurificationWorkflow Crude Crude Solid (Yellow/Brown) Wash Trituration (Cold Ethanol) Crude->Wash Remove tars Carbon Carbon Treatment (+ EDTA) Wash->Carbon Decolorize Cryst Recrystallization (EtOH:H2O 4:1) Carbon->Cryst Purify Dry Vacuum Drying (50°C, <10 mbar) Cryst->Dry Final Polish

Figure 2: Optimized purification workflow for 3-(4-Acetamidophenyl)-1H-pyrazole.[1]

References

  • Safety Assessment of Acetamido-Analogs : Journal of Medicinal Chemistry. Structure-Activity Relationships of Pyrazole Derivatives. Retrieved from [1]

  • Purification Strategies: Organic Process Research & Development. "Practical Methods for Removal of Metal and Color Impurities." (General methodology applied to heterocyclic synthesis).
  • Spectral Data Verification : National Institutes of Health (NIH). 1H-NMR shifts for acetamido-phenyl systems.[1] [1]

(Note: Always consult the specific SDS for 3-(4-Acetamidophenyl)-1H-pyrazole before handling.[1] Pyrazoles can be skin irritants.)

Sources

Technical Support Center: Industrial Synthesis of 3-(4-Acetamidophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scaling-up of 3-(4-Acetamidophenyl)-1H-pyrazole synthesis. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the synthesis, troubleshooting, and optimization of this important pharmaceutical intermediate. Our focus is on a robust and scalable two-step process commencing from 4-acetamidoacetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially scalable route for synthesizing 3-(4-Acetamidophenyl)-1H-pyrazole?

The most widely adopted and scalable method involves a two-step sequence:

  • Claisen-Schmidt Condensation: An initial base-catalyzed condensation of 4-acetamidoacetophenone with a suitable aldehyde, typically a protected glyoxal equivalent or, more directly, reacting with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate.[1][2]

  • Cyclization with Hydrazine: The resulting intermediate (a chalcone or enaminone) is then reacted with hydrazine hydrate. This step involves a cyclocondensation reaction to form the stable, aromatic pyrazole ring.[3][4]

This pathway is favored due to the availability and relatively low cost of starting materials, as well as the generally high yields and straightforward reaction conditions.[5]

Q2: What is the underlying mechanism of the pyrazole ring formation in this synthesis?

The formation of the pyrazole ring from a 1,3-dicarbonyl equivalent (like an enaminone) and hydrazine is a classic example of a condensation reaction. The mechanism proceeds as follows:

  • Nucleophilic Attack: The more nucleophilic nitrogen atom of hydrazine attacks one of the carbonyl carbons (or the β-carbon of the enaminone).

  • Intermediate Formation: This forms a hydrazone or enamine intermediate.[6]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group (or the vinylogous carbonyl).

  • Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[6] The dehydration is often the rate-determining step under neutral pH conditions.[7]

Q3: What are the critical process parameters (CPPs) that must be controlled during scale-up?

Controlling CPPs is essential for ensuring batch-to-batch consistency, maximizing yield, and minimizing impurities. The key parameters are summarized in the table below.

Parameter Step 1 (Enaminone Formation) Step 2 (Cyclization) Rationale / Why It's Critical
Temperature 150-170 °C (with DMF-DMA)80-100 °C (Reflux)Controls reaction rate and minimizes side reactions. Exothermic events must be managed during scale-up.
Reagent Stoichiometry Slight excess of DMF-DMA (1.2-1.5 eq)Slight excess of Hydrazine Hydrate (1.1-1.3 eq)Ensures complete conversion of the limiting reagent. A large excess can lead to impurities and complicate purification.[6]
Solvent DMF or TolueneEthanol, Acetic Acid, or MethanolSolvent choice affects solubility, reaction rate, and the final product's crystallization behavior.
Reaction Time 4-8 hours2-6 hoursMust be optimized to ensure complete reaction without promoting the formation of degradation products.
pH Control Not applicable (neat or aprotic)Often acidic (e.g., acetic acid)The pH can significantly influence the regioselectivity and rate of the Knorr pyrazole synthesis.[7]
Q4: What are the primary safety concerns when handling reagents like hydrazine hydrate on an industrial scale?

Hydrazine hydrate is a toxic and potentially unstable reagent that requires strict handling protocols. Key concerns include:

  • Toxicity: It is harmful if swallowed and toxic in contact with skin.[8]

  • Corrosivity: It can cause severe skin burns and eye damage.

  • Flammability: It is a combustible liquid.

  • Environmental Hazard: It is harmful to aquatic life with long-lasting effects.[8]

Mitigation Strategies:

  • Always use in a well-ventilated area or a closed system.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[8]

  • Avoid contact with strong oxidizers, as this can lead to a dangerous reaction.

  • Have emergency procedures and spill kits readily available.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 3-(4-Acetamidophenyl)-1H-pyrazole.

Problem 1: Low or Inconsistent Product Yield

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I resolve this?

Low yield is a frequent issue that can be traced back to several factors. A systematic approach is crucial for diagnosis.[6]

Initial Checks:

  • Reagent Quality: Hydrazine hydrate can degrade over time. Use a fresh, verified batch. Ensure your starting 4-acetamidoacetophenone and other reagents are of high purity.

  • Inert Atmosphere: If sensitive reagents are used, ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions.

Troubleshooting Workflow: The following diagram outlines a logical workflow for diagnosing the cause of low yield.

G start Low Yield Observed reagent 1. Verify Reagent Quality start->reagent conditions 2. Optimize Reaction Conditions reagent->conditions Reagents OK sub_reagent1 Is Hydrazine Fresh? (Can degrade on storage) reagent->sub_reagent1 sub_reagent2 Are Starting Materials Pure? (Run analytical checks) reagent->sub_reagent2 workup 3. Review Purification/Workup conditions->workup Conditions Optimized sub_cond1 Adjust Temperature/Time (Monitor with TLC/HPLC) conditions->sub_cond1 sub_cond2 Screen Solvents (e.g., Ethanol, Acetic Acid) conditions->sub_cond2 sub_cond3 Add Acid/Base Catalyst (e.g., Acetic Acid for cyclization) conditions->sub_cond3 end_node Yield Improved workup->end_node Workup Optimized sub_workup1 Product Lost During Extraction? (Check aqueous layer) workup->sub_workup1 sub_workup2 Incomplete Precipitation or Crystallization? workup->sub_workup2

Caption: Troubleshooting workflow for low reaction yield.

Detailed Solutions:

  • Sub-optimal Reaction Conditions: The cyclization step is sensitive to temperature and pH. If the reaction is incomplete, consider increasing the temperature or reaction time while monitoring the progress by TLC or HPLC. Using a catalytic amount of a protic acid like glacial acetic acid can significantly accelerate the final dehydration step to form the aromatic pyrazole.[7][9]

  • Product Loss During Workup: 3-(4-Acetamidophenyl)-1H-pyrazole has some water solubility. During aqueous workup, ensure the pH is adjusted to its isoelectric point to minimize solubility before filtration. If performing a liquid-liquid extraction, use a suitable organic solvent and perform multiple extractions to ensure complete recovery.

Problem 2: Product Fails Purity Specifications

Q: My final product contains significant impurities. How can I identify and eliminate them?

Impurity profiling is critical in pharmaceutical manufacturing. Common impurities in this synthesis include unreacted starting materials, regioisomers, and side-reaction products.

Common Impurities and Causes:

Impurity Potential Cause Solution
Unreacted 4-Acetamidoacetophenone Incomplete Step 1 reaction. Increase reaction time or temperature in Step 1. Ensure proper stoichiometry of DMF-DMA.
Unreacted Enaminone Intermediate Incomplete cyclization (Step 2). Increase excess of hydrazine, add acetic acid catalyst, or increase reflux time.[6]
Regioisomers This is less common with the enaminone route but can occur in Knorr syntheses with unsymmetrical diketones.[7][10] The enaminone route is highly regioselective. If using a different route, careful control of pH and temperature is needed.[7]

| Hydrazine-related by-products | Degradation of hydrazine at high temperatures. | Maintain strict temperature control. Use a minimal effective excess of hydrazine. |

Purification Protocol:

  • Recrystallization: This is the most effective method for purifying the final product on a large scale. A suitable solvent system must be identified (e.g., Ethanol/Water, Isopropanol). The goal is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

  • Activated Carbon Treatment: If the product is colored, a hot filtration over a bed of activated carbon can be used to remove colored impurities before crystallization.

  • Washing: The filtered solid should be washed with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any residual soluble impurities.

Experimental Protocols

Protocol 1: Synthesis of (E)-3-(dimethylamino)-1-(4-acetamidophenyl)prop-2-en-1-one (Enaminone Intermediate)
  • Setup: Equip a suitable reactor with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere.

  • Charging Reagents: Charge 4-acetamidoacetophenone (1.0 eq) into the reactor.

  • Reaction: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.3 eq).

  • Heating: Heat the reaction mixture to 150-160 °C and maintain for 5-7 hours.

  • Monitoring: Monitor the reaction progress using TLC or HPLC until the starting acetophenone is consumed.

  • Workup: Cool the reaction mixture to room temperature. The product often crystallizes upon cooling. The crude product can be triturated with a non-polar solvent like hexane or ether, filtered, and dried. This intermediate is often used directly in the next step without extensive purification.[1]

Protocol 2: Synthesis of 3-(4-Acetamidophenyl)-1H-pyrazole

G SM1 4-Acetamidoacetophenone label1 + DMF-DMA (Step 1) SM1->label1 INT1 Enaminone Intermediate label2 + Hydrazine Hydrate (Step 2) INT1->label2 FP 3-(4-Acetamidophenyl)-1H-pyrazole label1->INT1 label2->FP

Caption: Scalable two-step synthesis pathway.

  • Setup: Equip a suitable reactor with a mechanical stirrer, thermometer, and reflux condenser.

  • Charging Reagents: Charge the crude enaminone intermediate (1.0 eq) and a solvent such as ethanol or glacial acetic acid into the reactor.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (1.2 eq) to the mixture. Note: The reaction may be exothermic; control the addition rate to maintain the desired temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 3-5 hours.

  • Monitoring: Monitor the reaction by TLC or HPLC until the enaminone intermediate is consumed.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C to maximize precipitation.

  • Filtration: Filter the precipitated solid and wash the filter cake with cold ethanol, followed by a non-polar solvent like methyl tert-butyl ether (MTBE).

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Choose a suitable solvent system (e.g., 9:1 Ethanol:Water).

  • Dissolution: Suspend the crude 3-(4-Acetamidophenyl)-1H-pyrazole in the minimum amount of hot solvent to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes at high temperature.

  • Hot Filtration: Filter the hot solution to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Filter the purified crystals, wash with a small amount of the cold solvent mixture, and dry under vacuum.

References

  • ResearchGate. (n.d.). Large-scale synthesis of 1H-pyrazole. .

  • Al-Ostath, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link].

  • Shetty, M. M., et al. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link].

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link].

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link].

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link].

  • GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. [Link].

  • Wang, H., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole Derivatives. Atlantis Press. [Link].

  • Wiley Online Library. (2025). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. [Link].

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). PYRAZOLINE SYNTHESIS THROUGH A CHALCONE INTERMEDIATE. [Link].

  • MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link].

  • MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link].

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). [Link].

  • DergiPark. (n.d.). Synthesis and structural characterization of novel pyrazoline derivatives. [Link].

  • Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link].

  • International Journal of ChemTech Research. (n.d.). PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. [Link].

  • Scholars Research Library. (n.d.). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. [Link].

  • ResearchGate. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link].

  • Scholars Research Library. (n.d.). Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone | Abstract. [Link].

  • Asian Journal of Chemistry. (n.d.). Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). [Link].

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles. .
  • PMC. (n.d.). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. [Link].

  • OPUS. (2025). Analytical Methods. [Link].

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. [Link].

  • Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof. .
  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. [Link].

  • PubMed. (2023). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. [Link].

  • PubMed. (2025). Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. [Link].

  • Google Patents. (n.d.). US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol. .
  • International Journal of Trend in Scientific Research and Development. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link].

  • Cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link].

  • PMC. (2026). Chemical synthesis, bioinformatics and antiproliferative studies of novel pyrimidin-4-yl-1H-pyrazole derivatives in chronic myeloid cancer cells. [Link].

  • ResearchGate. (2024). Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. [Link].

  • Google Patents. (n.d.). WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use. .
  • Heliyon. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. [Link].

  • KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. [Link].

  • PubMed. (n.d.). Lead optimisation of pyrazoles as novel FPR1 antagonists. [Link].

  • Springer. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link].

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Characterization of 3-(4-Acetamidophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) characterization of 3-(4-Acetamidophenyl)-1H-pyrazole , a pharmacophore often utilized in kinase inhibitor scaffolds. Unlike standard datasheets, this document objectively compares ionization modalities (ESI vs. APCI) and mass analyzer performance (QqQ vs. Q-TOF), addressing specific challenges such as annular tautomerism and amide hydrolysis.

Target Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers.

Part 1: Molecular Profile & Theoretical Basis

Before establishing experimental protocols, the physicochemical properties governing ionization must be defined.

PropertySpecification
IUPAC Name N-[4-(1H-pyrazol-3-yl)phenyl]acetamide
Formula

Monoisotopic Mass 201.0902 Da
[M+H]+ 202.0975 m/z
LogP (Predicted) ~1.5 - 1.8 (Moderately Polar)
pKa (Pyrazole NH) ~14.0 (Acidity); ~2.5 (Basicity)
Structural Logic for MS

The molecule contains two distinct ionization sites:

  • The Pyrazole Ring: Acts as a weak base. Protonation occurs readily on the

    
     nitrogen.
    
  • The Acetamido Group: Susceptible to in-source fragmentation (loss of ketene) and metabolic hydrolysis.

Part 2: Comparative Analysis of Ionization Modalities

The choice between Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) is critical for sensitivity and structural fidelity.

Comparison Table: ESI vs. APCI Performance[1][2]
FeatureElectrospray Ionization (ESI) APCI Verdict for this Analyte
Ionization Mechanism Solution-phase proton transfer.Gas-phase proton transfer (Corona discharge).ESI is superior due to the basicity of the pyrazole nitrogen.
Adduct Formation High propensity for

(224.08) and

.
Predominantly

; low adduct formation.
APCI is preferred if sodium adducts complicate quantification.
Matrix Tolerance Low; susceptible to ion suppression from salts/lipids.High; robust against matrix effects.[1]Use APCI for plasma/urine PK studies; ESI for pure substance QC.
Thermal Stability Gentle; preserves the labile acetamide bond.High heat can induce thermal degradation (deacetylation).ESI is critical to prevent false identification of the amine impurity.
Expert Insight: The "Wrong-Way" Ionization Risk

While pyrazoles are basic, the acetamido group reduces the electron density of the phenyl ring. In negative mode ESI (


), the amide proton is the likely site of deprotonation. However, positive mode (

) typically yields 10-50x higher sensitivity for this scaffold due to the pyrazole nitrogen's proton affinity.

Part 3: Fragmentation & Mass Analyzer Comparison

This section compares the utility of Triple Quadrupole (QqQ) for quantitation versus Quadrupole Time-of-Flight (Q-TOF) for structural elucidation.

Fragmentation Pathways (MS/MS)

Understanding the collision-induced dissociation (CID) pattern is essential for designing Multiple Reaction Monitoring (MRM) transitions.

  • Primary Transition (Quantifier): Loss of Ketene (

    
    , 42 Da).
    
    • 
       (Amino-phenyl-pyrazole core).
      
    • Mechanism:[1][2] A neutral loss characteristic of N-acetyl compounds.

  • Secondary Transition (Qualifier): Pyrazole Ring Cleavage.

    • 
       (Phenyl cation) or loss of 
      
      
      
      .
Analytical Workflow Diagram

The following diagram illustrates the decision logic for selecting the correct MS workflow based on the research stage.

MS_Workflow Start Sample: 3-(4-Acetamidophenyl)-1H-pyrazole Goal Define Analytical Goal Start->Goal Quant Quantification (PK/QC) Goal->Quant High Sensitivity Struct Impurity/Metabolite ID Goal->Struct High Specificity QqQ Triple Quad (QqQ) Mode: MRM Quant->QqQ QTOF HRMS (Q-TOF/Orbitrap) Mode: Full Scan MS/MS Struct->QTOF Trans1 Transition 1: 202.1 -> 160.1 (Loss of Ketene) QqQ->Trans1 Quantifier Trans2 Transition 2: 202.1 -> 77.0 (Phenyl Ring) QqQ->Trans2 Qualifier Defect Defect Analysis: Detect Deacetylated Impurity (m/z 160.087) QTOF->Defect Mass Error < 5ppm

Caption: Decision tree for selecting MS architecture. QqQ is optimized for sensitivity via specific MRM transitions, while Q-TOF is required to distinguish the parent compound from isobaric impurities or metabolic products.

Part 4: Detailed Experimental Protocol

This protocol is designed to be self-validating . The presence of the "deacetylated" peak serves as a system suitability check for source temperature.

Sample Preparation
  • Stock Solution: Dissolve 1 mg in 1 mL DMSO (Concentration: 1 mg/mL).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Critical Step: Avoid protic solvents (MeOH) for long-term storage to prevent slow solvolysis of the amide.

LC-MS/MS Parameters (Standard Configuration)
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm)Retains moderately polar pyrazoles.
Mobile Phase A Water + 0.1% Formic AcidProton source for ESI(+).
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic organic modifier gives sharper peaks than MeOH.
Gradient 5% B to 95% B over 5 minsGeneric scouting gradient.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Source Temp 350°C (Max)Warning: >400°C may cause in-source deacetylation.
Capillary Voltage 3.5 kVStandard positive mode setting.
Tautomerism Challenge (The "Hidden" Variable)

3-(4-Acetamidophenyl)-1H-pyrazole exists in equilibrium with 5-(4-Acetamidophenyl)-1H-pyrazole.

  • In Solution: Rapid proton exchange makes them indistinguishable by NMR at room temperature.

  • In LC-MS: They typically co-elute as a single peak. However, if the pyrazole nitrogen is alkylated (e.g., during a synthesis step or metabolite formation), the tautomers become fixed regioisomers with distinct retention times.

  • Validation Check: If you observe split peaks for the parent mass (

    
     202.1), check the pH. High pH can slow tautomerization, potentially broadening the peak.
    

Part 5: References

  • Vaid, R. et al. (2010). Mass spectral fragmentations of benzothiazoles and pyranopyrazoles. Asian Journal of Chemistry. Link

  • PerkinElmer Application Note. (2018). A Comparison Between ESI and APCI Ionisation Modes. Link

  • Holčapek, M. et al. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Mass Spectrometry. Link

  • Sleno, L. et al. (2004). Assessing the relative abundance of tautomers in solution by ESI-MS. Journal of the American Society for Mass Spectrometry. Link

  • BenchChem Technical Guides. (2025). Separation and Chromatography conditions for Pyrazole Isomers. Link

Sources

A Senior Application Scientist's Guide to Bioequivalence Studies of 3-(4-Acetamidophenyl)-1H-pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and procedural framework for conducting bioequivalence (BE) studies on 3-(4-acetamidophenyl)-1H-pyrazole derivatives. As this class of compounds holds potential for therapeutic applications, understanding the nuances of establishing bioequivalence is critical for generic drug development and formulation optimization. This document moves beyond a simple checklist, offering insights into the rationale behind experimental design and regulatory expectations.

Introduction: The Therapeutic Landscape and the Need for Bioequivalence

The 3-(4-acetamidophenyl)-1H-pyrazole scaffold is of significant interest in medicinal chemistry. The presence of the 4-acetamidophenyl group, a key feature of acetaminophen (paracetamol), suggests potential analgesic and antipyretic activities, while the pyrazole core is a versatile heterocyclic moiety found in numerous biologically active compounds, including anti-inflammatory agents.[1][2] For a generic version of a drug based on this scaffold to be approved, it must be proven bioequivalent to the innovator product. Bioequivalence ensures that the generic product is expected to have the same safety and efficacy profile as the reference drug.[3][4]

This guide will use a hypothetical immediate-release oral tablet formulation of a 3-(4-acetamidophenyl)-1H-pyrazole derivative, hereafter referred to as "Pyrazolac," to illustrate the principles and protocols involved.

Pharmacokinetic Profile: Understanding the Journey of Pyrazole Derivatives

A robust bioequivalence study design is predicated on a thorough understanding of the drug's pharmacokinetic (PK) properties. While specific data for "Pyrazolac" would be generated during its development, we can infer a likely profile based on related structures.

  • Absorption: Pyrazole derivatives often exhibit good oral absorption.[5] The rate and extent of absorption can be influenced by the formulation's excipients and the drug's physicochemical properties, such as its solubility and permeability.

  • Distribution: Many pyrazole-based drugs are highly protein-bound.[6] The volume of distribution will determine the extent to which the drug partitions into various tissues.

  • Metabolism: The 4-acetamidophenyl moiety suggests that metabolism will likely involve pathways similar to paracetamol, including glucuronidation and sulfation. The pyrazole ring itself can also undergo oxidation or demethylation, as seen with other pyrazolones like aminopyrine.[7] It is crucial to identify the primary parent drug and any major active metabolites, as regulatory agencies may require quantification of both.[8]

  • Excretion: Metabolites are typically excreted renally. The terminal elimination half-life (t½) is a critical parameter that dictates the necessary duration of the blood sampling schedule in a BE study.[9]

The Regulatory Pillar: FDA and EMA Frameworks

Bioequivalence studies are governed by stringent regulatory guidelines. The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) are the primary bodies whose guidance documents provide the blueprint for study design, conduct, and statistical analysis.[3][10][11]

Key tenets of these guidelines include:

  • Study Population: Healthy volunteers under standardized conditions.

  • Study Design: Typically a single-dose, two-period, two-sequence, crossover design.

  • Conditions: Studies are usually conducted under both fasting and fed conditions to assess any food effects on drug absorption.[8]

  • Primary Endpoints: The core pharmacokinetic parameters used to determine bioequivalence are Cmax (peak plasma concentration), AUCt (area under the plasma concentration-time curve from time zero to the last measurable concentration), and AUCinf (area under the curve extrapolated to infinity).

  • Acceptance Criteria: For two products to be considered bioequivalent, the 90% Confidence Interval (CI) for the ratio of the geometric means (Test/Reference) of Cmax, AUCt, and AUCinf must fall entirely within the acceptance range of 80.00% to 125.00%.[8]

Designing the "Pyrazolac" Bioequivalence Study: A Comparative Workflow

The following diagram illustrates the comprehensive workflow for a typical bioequivalence study, from planning to final report.

BE_Workflow cluster_0 Phase 1: Planning & Approval cluster_1 Phase 2: Bioanalytical cluster_2 Phase 3: Clinical Conduct cluster_3 Phase 4: Analysis & Reporting P1 Protocol Design (Crossover, Fasting/Fed) P2 IRB/Ethics Committee Approval P1->P2 C1 Subject Screening & Enrollment P2->C1 B1 Method Development (LC-MS/MS) B2 Method Validation (FDA/EMA Guidelines) B1->B2 A1 Sample Analysis (Quantification) B2->A1 C2 Period 1: Dosing (Test/Ref) C1->C2 C3 Serial Blood Sampling C2->C3 C4 Washout Period C3->C4 C5 Period 2: Dosing (Ref/Test) C4->C5 C6 Serial Blood Sampling C5->C6 C6->A1 A2 Pharmacokinetic Analysis (Cmax, AUC) A1->A2 A3 Statistical Analysis (90% CI) A2->A3 A4 Final Report A3->A4 Validation_Flow Start Validated Method Selectivity Selectivity (6 blank sources) Start->Selectivity LLOQ LLOQ (S/N > 5) Start->LLOQ Curve Calibration Curve (8 points, r² > 0.99) Start->Curve Accuracy Accuracy & Precision (Intra- & Inter-day) Start->Accuracy Recovery Matrix Effect & Recovery Start->Recovery Stability Stability (Freeze-Thaw, Bench-Top, Long-Term, Stock) Start->Stability

Sources

Validating Anti-Inflammatory Efficacy: 3-(4-Acetamidophenyl)-1H-pyrazole vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" Approach

In the landscape of medicinal chemistry, the pyrazole ring is a "privileged structure"—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target. The specific candidate, 3-(4-Acetamidophenyl)-1H-pyrazole (hereafter referred to as Compound 3-AP ), represents a simplified pharmacophore sharing structural homology with established COX-2 inhibitors like Celecoxib.

This guide serves as a technical protocol for validating the biological endpoints of Compound 3-AP. Unlike generic screening, we focus on distinguishing true anti-inflammatory efficacy from cytotoxic artifacts . We will benchmark 3-AP against Celecoxib (selective COX-2 inhibitor) and Diclofenac (non-selective NSAID) to determine its potency and selectivity profile.

The Comparative Landscape
FeatureCompound 3-AP (Candidate)Celecoxib (Standard)Diclofenac (Alternative)
Core Scaffold 3-Substituted Pyrazole1,5-Diaryl PyrazolePhenylacetic Acid
Primary Target COX-2 / iNOS (Predicted)COX-2 (Selective)COX-1 & COX-2 (Non-selective)
Key Pharmacophore Acetamido (H-bond donor/acceptor)Sulfonamide (Selectivity hook)Carboxylic Acid
Validation Challenge Solubility & Cytotoxicity differentiationCardiovascular safety (long-term)GI toxicity (COX-1 inhibition)

Mechanistic Grounding

To validate 3-AP, one must understand the inflammatory cascade it intends to modulate. The acetamido-phenyl motif suggests potential interference with the arachidonic acid pathway, specifically the inducible Cyclooxygenase-2 (COX-2) enzyme.

Diagram 1: The Inflammatory Signaling Cascade & Intervention Points

This diagram illustrates the specific signaling nodes where 3-AP is hypothesized to act compared to LPS induction.

InflammatoryCascade LPS LPS (Inducer) TLR4 TLR4 Receptor LPS->TLR4 Activation NFkB NF-κB Translocation TLR4->NFkB Signaling COX2 COX-2 Enzyme (Inducible) NFkB->COX2 Upregulation PGE2 PGE2 Production (Inflammation) COX2->PGE2 Catalysis COX1 COX-1 Enzyme (Constitutive) COX1->PGE2 Baseline Celecoxib Celecoxib (Inhibits COX-2) Celecoxib->COX2 Selective Block Candidate Compound 3-AP (Candidate) Candidate->COX2 Target Validation

Caption: The LPS-TLR4-COX2 axis showing the specific enzymatic blockade required for validation.

Validation Protocol 1: Enzymatic Selectivity (Biochemical)

Before moving to cells, you must establish if 3-AP interacts directly with the enzyme or acts upstream (e.g., preventing expression).

The "Self-Validating" Setup
  • Objective: Determine IC50 values for COX-1 vs. COX-2.

  • Critical Control: Use Heme-peroxidase dependent assays.

  • Integrity Check: If 3-AP inhibits COX-1 equally to COX-2, it lacks the "privileged" selectivity of the pyrazole class and risks GI toxicity.

Step-by-Step Methodology
  • Reagent Prep: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0).

  • Inhibitor Incubation:

    • Pre-incubate enzymes with 3-AP (0.01 µM – 100 µM), Celecoxib (Positive Control), and DMSO (Vehicle) for 10 minutes at 25°C.

  • Substrate Addition: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

  • Measurement: Monitor absorbance at 590 nm. The rate of TMPD oxidation correlates directly to enzymatic activity.

  • Calculation:

    
    
    

Expected Reference Data:

  • Celecoxib: COX-2 IC50 ≈ 0.04 µM; COX-1 IC50 > 15 µM (Selectivity Index > 300).

  • Compound 3-AP: Target IC50 < 5 µM for COX-2. A Selectivity Index (COX-1/COX-2) > 10 is required to claim relevance [1].

Validation Protocol 2: Cellular Inflammation (RAW 264.7 Model)

This is the industry standard for validating anti-inflammatory leads. However, a common pitfall is misinterpreting cell death as inhibition .

Diagram 2: The Cellular Validation Workflow

This workflow enforces the "E-E-A-T" principle by mandating cytotoxicity checks before efficacy claims.

ValidationWorkflow cluster_Endpoints Dual-Endpoint Analysis Cells RAW 264.7 Macrophages Treat Co-Treatment: LPS (1 µg/mL) + 3-AP Cells->Treat MTT MTT/CCK-8 Assay (Viability) Treat->MTT Griess Griess Assay (NO Release) Treat->Griess ELISA ELISA (PGE2/TNF-α) Treat->ELISA Decision Data Integrity Check MTT->Decision Griess->Decision Valid Valid Hit: High Viability + Low NO Decision->Valid Viability > 80% Artifact Artifact: Low Viability + Low NO Decision->Artifact Viability < 80%

Caption: Workflow distinguishing true biological inhibition from cytotoxicity-induced artifacts.

Detailed Methodology
  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Adhere for 24h.
    
  • Induction & Treatment:

    • Replace medium with fresh DMEM containing LPS (1 µg/mL) .

    • Immediately add 3-AP (Gradient: 1, 5, 10, 25, 50 µM).

    • Include Celecoxib (10 µM) as positive control and Dexamethasone as a steroidal control.

  • Supernatant Collection (24h):

    • Nitric Oxide (NO): Mix 50 µL supernatant with 50 µL Griess Reagent. Read at 540 nm.

    • PGE2: Use a competitive ELISA kit. Pyrazoles often suppress PGE2 more potently than NO [2].

  • Viability Check (Crucial):

    • Add MTT reagent to the remaining cells in the plate. Incubate 4h. Dissolve formazan in DMSO.

    • Rule: If 3-AP at 50 µM reduces viability below 80%, exclude that concentration from efficacy analysis.

Comparative Data Analysis (Simulated)

When publishing your comparison, present data in a format that highlights potency and safety margins .

EndpointCompound 3-AP Celecoxib Interpretation
COX-2 IC50 (Enzymatic) 2.5 µM0.04 µM3-AP is less potent but active; typical for a "lead" vs. "optimized drug."
COX-1 IC50 (Enzymatic) > 100 µM> 15 µM3-AP shows excellent selectivity (Safety signal).
NO Inhibition (Cellular) IC50 = 12 µMIC50 = 8 µMComparable efficacy in cellular models.
Cytotoxicity (CC50) > 200 µM> 50 µMCritical Win: 3-AP may have a wider therapeutic window than the standard.

Expert Insight: While Celecoxib is more potent enzymatically, pyrazole derivatives like 3-AP often exhibit superior cellular permeability or off-target kinase modulation (e.g., p38 MAPK inhibition) which contributes to the overall anti-inflammatory phenotype [3].

References

  • Structural Insights into Pyrazoles as Agents against Anti-inflammatory and Related Disorders. European Journal of Medicinal Chemistry. (2010).

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. (2021).[1]

  • Design, synthesis, and biological evaluation of pyrazole derivatives containing acetamide bond. Bioorganic & Medicinal Chemistry Letters. (2018).

Sources

Safety Operating Guide

Proper Disposal Procedures for 3-(4-Acetamidophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Immediate Action Required: Treat 3-(4-Acetamidophenyl)-1H-pyrazole as a Hazardous Chemical Waste . Do not dispose of via municipal waste, sink drainage, or evaporation.[1]

This guide defines the operational protocols for the containment, classification, and final disposal of 3-(4-Acetamidophenyl)-1H-pyrazole.[1] Due to the presence of the nitrogen-rich pyrazole ring and the acetamido moiety, this compound requires high-temperature incineration to prevent the formation of toxic environmental metabolites and to ensure complete thermal destruction of the heterocyclic core.[1]

Chemical Profile & Hazard Identification

Before disposal, the waste generator must understand the specific hazards driving the disposal method.[1] While specific GHS data for this exact isomer may be limited, its structural components dictate the following safety profile based on Structure-Activity Relationships (SAR) of analogous phenyl-pyrazoles.

PropertyDescriptionDisposal Implication
Chemical Structure Pyrazole ring coupled to an acetanilide group.[1][2]High Nitrogen Content: Requires incineration with secondary combustion chambers to manage NOₓ emissions.[1]
Putative Hazards Acute Toxicity (Oral), Eye/Skin Irritation, Aquatic Toxicity.[1][3]Zero-Discharge Policy: Strict prohibition against drain disposal to protect aquatic ecosystems.[1]
Stability Stable under ambient conditions; resistant to simple hydrolysis.[1]No Chemical Deactivation: Do not attempt to neutralize or bleach in the lab; chemical treatment may generate more toxic byproducts (e.g., chloramines).[1]
Waste Classification & Regulatory Status

Proper classification is the first step in compliance.[1] In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) regulations.[1]

  • RCRA Status: Non-listed (Not P-list or U-list specifically).[1]

  • Characteristic Waste: Must be evaluated for toxicity. However, Best Management Practice (BMP) dictates defaulting to a Hazardous Waste classification to ensure safety and compliance.[1]

  • EPA Waste Code Assignment (Recommended):

    • If pure/unused: Classify as Toxic (D000) pending TCLP or assign a generator-specific code for "Non-Regulated Toxic Solids."[1]

    • If in solvent: Assign codes based on the solvent (e.g., D001 for Ignitable, F003 for spent non-halogenated solvents).[1]

Operational Disposal Workflow

The following decision tree illustrates the segregation and processing logic for 3-(4-Acetamidophenyl)-1H-pyrazole waste streams.

DisposalWorkflow Start Waste Generation Type Identify Waste State Start->Type Solid Solid Waste (Pure Substance, Contaminated Debris) Type->Solid Liquid Liquid Waste (Mother Liquors, HPLC Effluent) Type->Liquid Segregation1 Segregate into Double-Lined Biohazard/Chem Bags Solid->Segregation1 Segregation2 Segregate into Compatible Solvent Carboys Liquid->Segregation2 Labeling Labeling: 'Hazardous Waste - Toxic' List Constituents Segregation1->Labeling Segregation2->Labeling Storage Satellite Accumulation Area (Secondary Containment) Labeling->Storage Disposal Final Disposal: High-Temp Incineration (Rotary Kiln) Storage->Disposal

Figure 1: Operational decision tree for segregating and routing solid and liquid waste streams.[1][4]

Detailed Disposal Protocols
Protocol A: Solid Waste Handling

Applicability: Pure compound, contaminated weighing boats, gloves, paper towels, and silica gel from purification.[1]

  • Containment:

    • Collect all solid waste in a wide-mouth HDPE jar or a double-lined hazardous waste bag (minimum 6 mil thickness).[1]

    • Do not use metal containers if the waste is acidic or corrosive (though this compound is neutral, standardizing on plastic prevents errors).[1]

  • Labeling:

    • Affix a hazardous waste label immediately upon the first addition of waste.[1]

    • Critical: Write the full chemical name "3-(4-Acetamidophenyl)-1H-pyrazole" clearly. Do not use abbreviations or structural formulas alone.

  • Debris Management:

    • Grossly contaminated PPE (gloves with visible powder) must be treated as chemical waste.[1]

    • Trace-contaminated PPE can often be disposed of as solid lab trash, subject to local EHS verification.[1]

Protocol B: Liquid Waste (Solutions & Suspensions)

Applicability: Reaction mixtures, mother liquors, and HPLC effluent.[1]

  • Solvent Compatibility Check:

    • Ensure the waste solvent is compatible with the carboy material (typically HDPE or Steel).[1]

    • Segregation: Keep halogenated (e.g., DCM, Chloroform) and non-halogenated (e.g., Methanol, Ethyl Acetate) streams separate if required by your waste contractor.

  • Accumulation:

    • Pour liquid waste into the designated carboy using a funnel to prevent spills.[1]

    • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.[1]

  • HPLC Waste:

    • If the compound is in an aqueous buffer with organic modifier (e.g., Acetonitrile/Water), collect in a dedicated "Aqueous/Organic" waste stream.[1]

    • Never pour HPLC effluent down the sink, even if the organic content is low.[1] The pyrazole compound remains toxic to aquatic life.[1][3][5]

Emergency Spill Response

In the event of a spill, rapid containment prevents environmental release.[1]

ScenarioResponse Action
Dry Powder Spill 1. Evacuate immediate area to let dust settle.2.[1] Don PPE (Nitrile gloves, lab coat, N95/P100 respirator).3. Do not dry sweep. Cover with wet paper towels to suppress dust.4.[1] Scoop material into a hazardous waste container.5. Clean surface with soap and water; collect rinsate as liquid waste.[1]
Liquid Spill 1. Alert nearby personnel.2. Absorb with inert material (vermiculite, sand, or commercial spill pads).3.[1] Do not use combustible materials (sawdust) if the solvent is flammable.4.[1] Collect absorbent into a sealed bag/pail for disposal.[1]
Scientific Rationale for Incineration

We mandate High-Temperature Incineration (typically >1000°C) for this compound.[1]

  • Thermal Stability: The pyrazole ring is aromatic and thermally stable.[1] Low-temperature treatment may fail to break the ring structure.[1]

  • Nitrogen Mineralization: Incineration ensures the organic nitrogen is converted to N₂ or captured as NOₓ in scrubbers, preventing the release of bioactive amines into the water table [1].[1]

  • Prevention of Bioaccumulation: Phenyl-pyrazole derivatives can be persistent in the environment.[1] Complete thermal destruction is the only method to guarantee zero environmental load [2].[1]

References
  • National Institutes of Health (PubChem). Compound Summary: Pyrazole Derivatives Safety and Hazards.[1] Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Best Management Practices for Unused Pharmaceuticals at Health Care Facilities.[1] Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.